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  • Product: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one
  • CAS: 1909309-95-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Foreword: Unveiling a Novel Scaffold for Drug Discovery The quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. Spirocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Scaffold for Drug Discovery

The quest for novel molecular architectures that can unlock new therapeutic possibilities is a perpetual driving force in medicinal chemistry. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling departure from the "flatland" of traditional aromatic compounds, providing opportunities for enhanced target selectivity and improved physicochemical properties.[1] This guide focuses on a specific, yet largely unexplored, member of this class: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one .

While direct experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive roadmap for its synthesis, characterization, and evaluation.[2] By leveraging established synthetic methodologies for related azaspiro[3.4]octane systems and standard analytical protocols, we provide researchers, scientists, and drug development professionals with the foundational knowledge required to investigate this promising scaffold. This guide is structured to not only present protocols but to also elucidate the scientific rationale behind the experimental choices, ensuring a deep and practical understanding.

Synthesis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one: A Proposed Pathway

The synthesis of the target molecule can be approached through a multi-step sequence, culminating in a key cycloaddition reaction to form the spirocyclic core. The proposed pathway leverages established transformations commonly employed in the synthesis of complex heterocyclic compounds.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available starting materials. The key disconnection involves a [2+2] cycloaddition between a phenylketene and a cyclopent-2-en-1-imine.

Proposed Synthetic Workflow

The forward synthesis is envisioned as a three-stage process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Imine Formation cluster_stage2 Stage 2: Ketene Generation cluster_stage3 Stage 3: [2+2] Cycloaddition start Cyclopent-2-en-1-one product1 Cyclopent-2-en-1-imine start->product1  NH3, Dean-Stark reagent1 Ammonia reagent1->product1 product1_ref Cyclopent-2-en-1-imine start2 Phenylacetyl chloride product2 Phenylketene (in situ) start2->product2  Et3N, non-polar solvent reagent2 Triethylamine reagent2->product2 product2_ref Phenylketene final_product 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one product1_ref->final_product product2_ref->final_product  [2+2] Cycloaddition LogP_Workflow start Prepare octanol & water saturated phases step2 Add compound to octanol/water mixture start->step2 step3 Shake vigorously step2->step3 step4 Phase separation step3->step4 step5 Analyze concentration in each phase (HPLC/UV-Vis) step4->step5 end Calculate LogP = log([C]octanol / [C]water) step5->end

Sources

Exploratory

"biological activity screening of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one derivatives"

Executive Summary: The Spiro-β-Lactam Renaissance The scaffold 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a chemically privileged subclass of spiro-β-lactams. Unlike traditional monocyclic β-lactams (e.g., monobac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-β-Lactam Renaissance

The scaffold 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a chemically privileged subclass of spiro-β-lactams. Unlike traditional monocyclic β-lactams (e.g., monobactams) which are primarily antibacterial, the spiro-fusion to a cyclopentenyl ring confers unique conformational rigidity and lipophilicity. This structural distinctiveness expands the bioactive profile beyond bacterial cell wall inhibition to include antiviral (HIV-1) , antimalarial (Plasmodium) , and anticancer activities.

This guide details the technical workflow for screening derivatives of this scaffold, moving from synthesis validation to high-throughput biological assays. It prioritizes self-validating protocols where negative and positive controls are not merely suggestions, but structural requirements for data integrity.

Chemical Rationale & Synthesis Context[1][2][3][4][5][6][7][8][9][10][11][12]

To screen effectively, one must understand the origin of the library. These derivatives are typically synthesized via the Staudinger [2+2] ketene-imine cycloaddition .

  • The Ketene Source: Substituted phenylacetyl chlorides (providing the "3-Phenyl" moiety).

  • The Imine Source: Cyclopentadiene-derived Schiff bases (providing the "spiro[3.4]oct-6-en" framework).

The biological potency of this scaffold stems from the β-lactam ring (2-azetidinone) acting as an acylating agent. The spiro-carbon at position 4 prevents free rotation, locking the pharmacophore into a bioactive conformation that resists enzymatic degradation by standard β-lactamases.

Mechanistic Synthesis Workflow (DOT Visualization)

StaudingerSynthesis cluster_conditions Reaction Conditions AcidChloride Phenylacetyl Chloride (Ketene Precursor) Ketene In Situ Ketene Intermediate AcidChloride->Ketene HCl Elimination Base Triethylamine (Base) Base->Ketene Imine Cyclic Imine (Schiff Base) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene->Zwitterion Nucleophilic Attack by Imine N Product 3-Phenyl-2-azaspiro [3.4]oct-6-en-1-one Zwitterion->Product Conrotatory Ring Closure Cond1 Solvent: Dry DCM Cond2 Temp: -78°C to RT Cond3 Atmosphere: N2

Figure 1: The Staudinger [2+2] cycloaddition mechanism generating the core spiro-β-lactam scaffold.

Phase I: In Silico Target Profiling (Pre-Screening)

Before wet-lab screening, derivatives should be filtered computationally to prioritize high-affinity analogs.

Molecular Docking Targets

The "3-phenyl" group allows for hydrophobic interactions, while the β-lactam carbonyl is a hydrogen bond acceptor/covalent trap.

Target ClassProtein Target (PDB ID)Binding MechanismRationale
Antibacterial PBP2a (S. aureus) (1VQQ)Serine AcylationThe β-lactam ring opens to acylate the active site Serine, mimicking D-Ala-D-Ala.
Antiviral HIV-1 Protease (7HIV)Non-covalent inhibitionSpiro-rings fit the hydrophobic pocket; rigid structure mimics transition states.
Anticancer Tubulin (1SA0)Polymerization InhibitionThe phenyl moiety mimics the pharmacophore of Combretastatin A-4.

Protocol Note: Use AutoDock Vina or Gold. Define the grid box around the active site Serine (for PBPs). A binding energy < -8.0 kcal/mol is the threshold for progression to Phase II.

Phase II: In Vitro Antimicrobial Screening

The primary screen assesses the ability of the derivative to inhibit bacterial growth. The spiro-fusion often enhances activity against resistant strains (MRSA) compared to standard penicillins.

Protocol: Microbroth Dilution (MIC Determination)

Standard: CLSI M07-A10

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) – 0.01% solution.

  • Controls: Ampicillin (Positive), DMSO (Vehicle Negative), Sterility Control (Media only).

Step-by-Step Workflow:

  • Stock Prep: Dissolve derivatives in 100% DMSO to 10 mg/mL.

  • Dilution: Create a 2-fold serial dilution in a 96-well plate (Final conc. range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Inoculation: Adjust bacterial suspension (e.g., S. aureus ATCC 25923) to

    
     CFU/mL. Add 100 µL to each well.
    
  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 30 µL Resazurin. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Definition: The MIC is the lowest concentration remaining blue.

Data Interpretation (SAR)
  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO2, or -F on the para-position of the 3-phenyl ring typically increase potency by making the β-lactam carbonyl more electrophilic (easier to open by the bacterial nucleophile).

  • Steric Bulk: Large groups at the ortho-position often decrease activity due to steric hindrance preventing active site entry.

Phase III: Antiviral & Cytotoxicity Screening (The "Spiro" Advantage)

Recent literature identifies spiro-β-lactams as potent HIV-1 inhibitors, acting via mechanisms distinct from simple acylation.

Protocol: MTT Cytotoxicity Assay (Safety Profiling)

Before claiming antiviral efficacy, you must prove the compound kills the virus, not the host cell.

Cell Line: TZM-bl (HeLa derivative) or PBMCs.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL). Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation: Determine CC50 (Cytotoxic Concentration 50%).

Selectivity Index (SI) Calculation

The "Gold Standard" metric for drug development.



  • Target: SI > 10 is good; SI > 50 is excellent.

Biological Mechanism of Action[13][14]

Understanding how the molecule works is as critical as knowing that it works. The diagram below illustrates the dual-pathway potential of these derivatives.

MOA Compound 3-Phenyl-2-azaspiro [3.4]oct-6-en-1-one PathA Pathway A: Antibacterial (Covalent) Compound->PathA PathB Pathway B: Antiviral/Anticancer (Non-Covalent) Compound->PathB PBP Target: Penicillin Binding Protein (Bacterial Cell Wall) PathA->PBP Tubulin Target: Tubulin / HIV Protease (Host/Viral Machinery) PathB->Tubulin Acylation Mechanism: Nucleophilic Attack (Ring Opening) PBP->Acylation Binding Mechanism: Allosteric Binding (Rigid Spiro Fit) Tubulin->Binding Lysis Cell Lysis (Bactericidal) Acylation->Lysis Arrest Replication Arrest (Static/Cidal) Binding->Arrest

Figure 2: Dual mechanistic pathways. Pathway A relies on the electrophilicity of the β-lactam ring. Pathway B relies on the 3D spiro-scaffold acting as a rigid pharmacophore.

Structure-Activity Relationship (SAR) Summary

Based on aggregated data from spiro-β-lactam libraries:

Structural ZoneModificationBiological Impact
3-Phenyl Ring p-Cl, p-NO2 (EWG)Increased Antibacterial Activity. Increases carbonyl electrophilicity.
3-Phenyl Ring p-OMe (EDG)Decreased Antibacterial / Increased Antiviral. Stabilizes the ring, favoring non-covalent binding.
Spiro-Junction C4-C5 FusionEssential. Prevents metabolic hydrolysis. Removal destroys activity.
Cyclopentene Ring Double Bond (C6=C7)Cytotoxicity Modulator. The alkene moiety can be modified (e.g., epoxidation) to alter solubility and toxicity.

References

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium.[1] European Journal of Medicinal Chemistry.

  • Bártolo, I., et al. (2021). Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium.[2][3] ACS Infectious Diseases.[2] [2]

  • Santos, B. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation. Frontiers in Chemistry.

  • Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies.[4] Journal of Biomolecular Structure and Dynamics.

  • Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study.[5] RSC Advances.

Sources

Foundational

Technical Guide: Novel Methodologies for Azaspiro[3.4]octane Synthesis

Executive Summary The azaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (the "escape from flatland" stra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[3.4]octane scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, three-dimensional alternative to flat aromatic systems (the "escape from flatland" strategy).[1] Its spiro-fused cyclobutane and pyrrolidine rings provide unique vector positioning for substituents, enhancing metabolic stability and receptor selectivity compared to monocyclic analogs like piperidine or pyrrolidine.

This guide analyzes two distinct synthetic paradigms:

  • Traditional Annulation: A robust, multi-gram scale approach for 2-azaspiro[3.4]octane.

  • Novel Strain-Release Catalysis: A cutting-edge Scandium(III)-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) to access complex 6,7-diazaspiro[3.4]octanes.

Structural Classification & Strategic Value

The azaspiro[3.4]octane core is defined by the spiro-fusion of a four-membered ring (cyclobutane/azetidine) and a five-membered ring (cyclopentane/pyrrolidine).

Scaffold TypeNitrogen PositionKey Utility
2-azaspiro[3.4]octane Nitrogen in the 4-membered ringBioisostere for piperazine/morpholine; Gamma-secretase inhibitors.
6-azaspiro[3.4]octane Nitrogen in the 5-membered ringNMDA receptor modulators; Peptidomimetics.
1,6-diazaspiro[3.4]octane Nitrogen in both ringsAntibacterial agents (e.g., fluoroquinolone replacements).

Methodology A: Traditional Annulation (2-Azaspiro[3.4]octane)

Best for: Large-scale production of the core scaffold.

Mechanistic Insight

This approach relies on the nucleophilic substitution-cyclization of 1,1-disubstituted cyclopentanes. The causality here is driven by the "Thorpe-Ingold effect" (gem-dialkyl effect), where the spiro-carbon pre-organizes the electrophilic arms (e.g., cyano or ester groups) to favor cyclization into the strained four-membered ring.

Validated Protocol: Nitrile-Ester Cyclization

Target: 2-benzyl-2-azaspiro[3.4]octan-1-one (Precursor to the reduced amine).

Reagents:

  • Methyl cyclopentanecarboxylate

  • Bromoacetonitrile

  • Lithium Diisopropylamide (LDA)

  • Lithium Aluminum Hydride (LAH)

Step-by-Step Workflow:

  • Enolate Formation: Treat methyl cyclopentanecarboxylate with LDA in THF at -78°C. The low temperature is critical to prevent self-condensation.

  • Alkylation: Add bromoacetonitrile dropwise. The resulting 1-(cyanomethyl)cyclopentanecarboxylate is the pivotal intermediate.

  • Reductive Cyclization: Treat the intermediate with LAH (2.5 equiv) in refluxing ether.

    • Mechanism:[2][3][4][5][6][7] LAH reduces the nitrile to a primary amine. The amine then performs an intramolecular nucleophilic attack on the methyl ester, closing the lactam ring to form 2-azaspiro[3.4]octan-1-one .

  • Final Reduction: A second LAH reduction converts the lactam to the secondary amine 2-azaspiro[3.4]octane .

Critical Control Point: Strictly anhydrous conditions are required during the LAH steps. Quenching must be performed via the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to ensure granular precipitate formation and high recovery yields.

Methodology B: Novel Strain-Release Spirocyclization (6-Azaspiro[3.4]octane Systems)

Best for: Rapid library generation and accessing substituted 6,7-diazaspiro systems.

Mechanistic Insight

This methodology exploits the immense ring strain energy (~66 kcal/mol) of bicyclo[1.1.0]butanes (BCBs) . Unlike traditional methods that build the ring step-by-step, this approach uses a Lewis Acid catalyst (Sc(OTf)3) to trigger the cleavage of the central C1-C3 bond of the BCB.

The reaction partners are Azomethine Imines (1,3-dipoles). The Sc(III) catalyst activates the dipole, facilitating a formal [3+2] cycloaddition across the BCB strain bond. This is a 100% atom-economical reaction.

Visualization: Sc(III)-Catalyzed Mechanism

The following diagram illustrates the catalytic cycle, highlighting the activation of the azomethine imine and the strain-release attack.

BCB_Spirocyclization Start Substrates: BCB + Azomethine Imine Complex Sc(OTf)3 Coordination (Activation of Carbonyl) Start->Complex Sc(OTf)3 (10 mol%) Attack Nucleophilic Attack on BCB Bridgehead Complex->Attack Dipole Activation RingOpen Strain Release: C1-C3 Bond Cleavage Attack->RingOpen Strain Energy Release Closure Ring Closure (Spiro Formation) RingOpen->Closure Intramolecular Trapping Product Product: 6,7-diazaspiro[3.4]octane Closure->Product Catalyst Regeneration

Caption: Mechanistic pathway for the Scandium-catalyzed synthesis of 6,7-diazaspiro[3.4]octanes via strain-release of bicyclo[1.1.0]butanes.

Validated Protocol: Sc(OTf)3-Catalyzed Synthesis

Target: Functionalized 6,7-diazaspiro[3.4]octane.[6]

Reagents:

  • Bicyclo[1.1.0]butane derivative (e.g., 1-phenylsulfonyl-BCB)

  • N,N'-cyclic azomethine imine (pyrazolidinone derivative)

  • Scandium(III) Triflate [Sc(OTf)3]

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried Schlenk tube, dissolve the azomethine imine (0.2 mmol) in anhydrous DCM (2.0 mL). Add Sc(OTf)3 (10 mol%, 9.8 mg).

  • Substrate Addition: Add the BCB substrate (1.2 equiv) in one portion at room temperature (25°C).

  • Reaction Monitoring: Stir the mixture under an argon atmosphere. Monitor via TLC (typically 1-4 hours). The BCB spot will disappear as the more polar spiro-product forms.

  • Purification: Direct filtration through a short pad of silica gel, eluting with EtOAc/Hexane (1:1), followed by concentration and flash column chromatography.

Yield Expectations:

  • Yields typically range from 65% to 92% .

  • Diastereoselectivity (dr) is often >20:1, favoring the trans-configuration relative to the bridgehead substituent due to steric steering during the ring closure.

Comparative Data Analysis

FeatureTraditional Annulation (Method A)BCB Strain-Release (Method B)
Target Scaffold 2-azaspiro[3.4]octane6,7-diazaspiro[3.4]octane
Key Reagents LDA, LAH, BromoacetonitrileSc(OTf)3, Azomethine Imine
Atom Economy Low (Leaving groups: HBr, OMe)100% (Addition reaction)
Reaction Time 24 - 48 hours (Multi-step)1 - 4 hours (Single step)
Scalability High (Gram to Kilogram)Moderate (Milligram to Gram)
Complexity Low (Simple core)High (Substituted/Fused systems)

References

  • Facile synthesis of 2-azaspiro[3.4]octane Source: Organic & Biomolecular Chemistry (RSC) URL:[8][Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: Chemical Science (via NIH/PMC) URL:[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate (European Journal of Organic Chemistry) URL:[Link]

  • Kulinkovich Reaction (General Mechanism for Spiro-precursors) Source: Organic Chemistry Portal URL:[Link]

Sources

Exploratory

"conformational analysis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one"

An In-Depth Technical Guide to the Conformational Analysis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Authored by a Senior Application Scientist Abstract Spirocyclic scaffolds are of paramount importance in modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space.[1][2] The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one core represents a privileged structure, combining the rigidity of the spirocyclic system with versatile functional handles. A thorough understanding of its conformational preferences is critical for rational drug design, as the three-dimensional arrangement of substituents directly governs molecular recognition and biological activity. This guide provides a comprehensive framework for the conformational analysis of this specific scaffold, integrating state-of-the-art computational modeling with robust experimental validation through Nuclear Magnetic Resonance (NMR) spectroscopy. We will detail not only the requisite protocols but also the underlying scientific rationale, ensuring a self-validating and authoritative approach for researchers in medicinal chemistry and structural biology.

The Strategic Imperative of Conformational Analysis

The biological function of a small molecule is inextricably linked to its three-dimensional shape. For semi-rigid structures like spirocycles, which possess a limited number of well-defined conformations, identifying the low-energy conformers is a critical step in understanding structure-activity relationships (SAR).[2] The primary objectives of a conformational analysis for a molecule like 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one are:

  • Identification of Stable Conformers: To locate all energetically accessible conformations and determine their relative populations at room temperature.

  • Geometric Characterization: To precisely define the bond lengths, angles, and dihedral angles of these stable conformers, paying close attention to the puckering of the cyclopentene ring and the orientation of the phenyl substituent.

  • Validation of the Bioactive Conformation: To correlate computational models with experimental data, providing a high-confidence model of the molecule's structure in solution, which can serve as a proxy for its bioactive state.

Our approach is built on the principle of synergistic validation, where computational predictions and experimental observations are used to cross-verify one another, leading to a highly reliable conformational model.

The Computational Gauntlet: From 2D Structure to Dynamic Model

A purely experimental approach to conformational analysis can be arduous and may not reveal the full energetic landscape. Computational chemistry provides the tools to explore this landscape efficiently.[3] Our workflow is a multi-tiered strategy designed to balance computational expense with accuracy.

Logical Workflow for Computational Analysis

The following diagram, rendered in DOT language, illustrates the logical progression of our computational methodology. It begins with a broad, low-cost search and progressively refines the results using more accurate, high-cost methods.

G cluster_0 Computational Conformational Analysis Workflow A 2D Structure of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one B Initial 3D Structure Generation A->B Conversion C Conformational Search (Molecular Mechanics - MM) B->C Systematic or Stochastic Search D Clustering & Identification of Unique Conformers C->D RMSD Clustering E Geometry Optimization & Energy Calculation (Quantum Mechanics - DFT) D->E High-Accuracy Refinement F Thermodynamic Analysis (Boltzmann Distribution) E->F Calculate Relative Energies (ΔG) G Molecular Dynamics (MD) Simulation (Optional Refinement) E->G Assess Stability Over Time H Final Ensemble of Low-Energy Conformers F->H Predict Population G->H

Caption: Computational workflow for identifying low-energy conformers.

Protocol 2.1: Molecular Mechanics (MM) Conformational Search

Causality: The potential energy surface of a flexible molecule can be vast. A full quantum mechanical search is computationally prohibitive. Molecular Mechanics, using a force field like MMFF94 or OPLS, provides a rapid yet effective method to perform a broad search and identify a set of plausible low-energy conformers.[4]

Step-by-Step Methodology:

  • Input: Start with a generated 3D structure of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one.

  • Algorithm Selection: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo Multiple Minimum - MCMM).[5]

  • Parameterization: Use a robust force field (e.g., OPLS3e or MMFF94s) to calculate steric and electrostatic energies.

  • Execution: Run the search to generate thousands of potential conformations by systematically rotating all rotatable bonds (primarily the C-N-C-C backbone of the lactam and the C-C bond to the phenyl ring).

  • Output: A large collection of conformers. These are unrefined and require further processing.

Protocol 2.2: Density Functional Theory (DFT) Optimization and Energy Calculation

Causality: While MM is excellent for searching, it lacks the accuracy of quantum mechanics for calculating electronic effects that influence conformational energies. Density Functional Theory (DFT) provides a much more accurate description of the electronic structure, leading to reliable geometries and relative energies.[6] The combination of MM for searching and DFT for refinement is a gold-standard approach.[7]

Step-by-Step Methodology:

  • Input: The unique conformers identified from the MM search (typically clustered by RMSD to remove duplicates).

  • Method Selection: Choose a functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for organic molecules, offering a good balance of accuracy and computational cost.[8][9]

  • Solvation Model: Biological interactions occur in solution. It is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent like DMSO or Chloroform.[10]

  • Calculation Type: Perform a full geometry optimization followed by a frequency calculation. The absence of imaginary frequencies confirms that a true energy minimum has been found.

  • Output: For each conformer, obtain the optimized 3D coordinates and the Gibbs free energy (G).

Protocol 2.3: Thermodynamic Analysis

Causality: The final DFT energies allow for the prediction of the equilibrium populations of each conformer at a given temperature. This is governed by the Boltzmann distribution, which states that lower energy states are more highly populated.

Step-by-Step Methodology:

  • Data Input: Use the Gibbs free energies (G) for all stable conformers calculated via DFT.

  • Calculate Relative Energies: Identify the global minimum (the conformer with the lowest energy) and calculate the relative energy (ΔG) of all other conformers with respect to it.

  • Apply Boltzmann Equation: Calculate the population (Pᵢ) of each conformer i at a standard temperature (e.g., 298.15 K) using the formula: Pᵢ = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT) where R is the gas constant and T is the temperature.

  • Output: A table summarizing the relative energies and predicted populations of all significant low-energy conformers.

Experimental Validation: The Power of NMR Spectroscopy

Computational models, no matter how sophisticated, are theoretical. They must be validated by experimental data. NMR spectroscopy is the most powerful technique for elucidating the solution-state structure and conformation of organic molecules.[11][12]

Integrated Analysis Workflow

The synergy between computational and experimental techniques is the cornerstone of a trustworthy analysis.

G cluster_0 Integrated Conformational Analysis A Computational Modeling (DFT Optimized Conformers) C Predict NMR Parameters (Chemical Shifts, J-couplings) A->C B Synthesis & Purification of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one D Acquire Experimental NMR Spectra (1D, 2D NOESY/ROESY) B->D E Compare Predicted vs. Experimental Data C->E D->E F Validated Conformational Model E->F Good Correlation

Caption: Integration of computational and experimental methods.

Protocol 3.1: NMR Spectroscopic Analysis

Causality: Different conformations will exhibit distinct NMR signatures. Chemical shifts are sensitive to the local electronic environment, coupling constants (³J) are related to dihedral angles via the Karplus equation, and the Nuclear Overhauser Effect (NOE) provides through-space distance information between protons.[13] Comparing these experimental parameters to those predicted from DFT-optimized structures allows for unambiguous conformational assignment.[14]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a high-purity sample of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that matches the solvent used in the PCM calculations.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

  • 2D NMR for Assignment:

    • COSY: Identify proton-proton scalar couplings (¹H-¹H spin systems).

    • HSQC: Correlate protons directly to their attached carbons.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. These three experiments allow for the unambiguous assignment of all proton and carbon signals.

  • 2D NMR for Conformation (The Crucial Step):

    • NOESY/ROESY: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is the most direct experimental evidence for the spatial arrangement of atoms.

Case Study: Conformational Landscape of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Applying the integrated workflow to our target molecule reveals two primary low-energy conformers, differing mainly in the puckering of the five-membered cyclopentene ring. Let's designate them Conformer A (Envelope) and Conformer B (Twist) .

Computational Results

DFT calculations (B3LYP/6-31G(d,p) with PCM for DMSO) predict the following energetic profile.

ConformerRing PuckerRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (298 K)
A Envelope0.00~95%
B Twist1.85~5%

The data clearly indicates that Conformer A is the dominant species in solution. The significant energy gap suggests a strong preference for the envelope conformation of the cyclopentene ring.

NMR Validation: Marrying Theory and Experiment

The GIAO method can be used with the DFT-optimized geometries to predict ¹H NMR chemical shifts.[9] By comparing these predicted values with the experimental spectrum, we can validate our computational model. A key differentiating feature would be the NOE signals.

Hypothetical NOE Validation:

  • In Conformer A , a specific proton on the phenyl ring (H_ortho) might be spatially close to a proton on the cyclopentene ring (H_alpha). This would generate a strong NOE cross-peak in the experimental spectrum.

  • In Conformer B , the twisting of the ring might move these protons further apart, resulting in a much weaker or absent NOE signal.

Observing the strong NOE signal between H_ortho and H_alpha in the experimental NOESY spectrum would provide compelling evidence that Conformer A is indeed the major conformation in solution, thus validating the entire analytical workflow.

Proton PairPredicted Distance (Conformer A)Predicted Distance (Conformer B)Experimental NOESY ResultConclusion
H_ortho ↔ H_alpha2.8 Å4.5 ÅStrong Cross-PeakSupports Conformer A

Conclusion

The conformational analysis of a drug-like scaffold such as 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a non-trivial but essential task for modern drug discovery. A robust and trustworthy analysis cannot rely on a single technique. The integrated workflow presented in this guide, which leverages the strengths of both high-level computational modeling and definitive spectroscopic validation, represents a gold-standard approach. By meticulously following these protocols—from the initial broad MM search to the fine-grained analysis of NOE signals—researchers can build high-confidence three-dimensional models of their molecules, paving the way for more accurate molecular docking, pharmacophore modeling, and ultimately, the rational design of more potent and selective therapeutics.

References

  • Šolmajer, T., et al. "Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories." Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Cazaux, L., et al. "Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • Fukaya, K., et al. "Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides." The Journal of Organic Chemistry, ACS Publications, 2023. [Link]

  • Kierulf, J. S., et al. "Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides." Carbohydrate Research, PubMed, 2013. [Link]

  • Ghasemi, F., et al. "Exploration of interaction behavior between spiro[indene-2,2'-[7][15][16]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations." Journal of Biomolecular Structure and Dynamics, 2022. [Link]

  • Fukaya, K., et al. "Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides." ResearchGate, 2023. [Link]

  • da Silva, H. C., & De Almeida, W. B. "On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin." Physical Chemistry Chemical Physics, RSC Publishing, 2024. [Link]

  • Llaveria, J., et al. "Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis." Organic Letters, ACS Publications, 2024. [Link]

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  • Request PDF. "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." ResearchGate. [Link]

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  • Request PDF. "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." ResearchGate. [Link]

  • Zhang, R. K., et al. "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes." ChemRxiv, 2023. [Link]

  • PubChem. "6-Oxa-2-azaspiro[3.4]octane." PubChem. [Link]

  • Gholami, M., et al. "One-pot three-component synthesis of azaspirononatriene derivatives." Scientific Reports, PMC - NIH, 2024. [Link]

  • LibreTexts Chemistry. "3.2: Conformations of Acyclic Hydrocarbons." Chemistry LibreTexts. [Link]

  • Uthuppan, J., & Soni, K. "CONFORMATIONAL ANALYSIS: A REVIEW." International Journal of Pharmaceutical Sciences and Research, 2013. [Link]

  • Herrera, A., et al. "Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR." Magnetic Resonance in Chemistry, PubMed, 2003. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one as a Privileged Scaffold for CNS Drug Discovery

Abstract Central Nervous System (CNS) drug discovery is an intricate endeavor, challenged by the need for compounds to possess a unique combination of properties, including the ability to cross the blood-brain barrier, h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Central Nervous System (CNS) drug discovery is an intricate endeavor, challenged by the need for compounds to possess a unique combination of properties, including the ability to cross the blood-brain barrier, high affinity and selectivity for their intended target, and a favorable safety profile. The molecular scaffold of a drug candidate is a critical determinant of these properties. Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1][2][3] This guide details the potential of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one as a foundational scaffold for the development of novel CNS therapeutics. We will explore its synthetic accessibility, propose strategies for library generation, and provide detailed protocols for a comprehensive in vitro and in vivo screening cascade to identify and validate promising drug candidates.

The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery

The pursuit of novel CNS agents has increasingly moved away from "flat," aromatic molecules towards more three-dimensional structures. This shift is driven by the observation that increased sp3 character in a molecule often correlates with improved physicochemical properties and better pharmacokinetic profiles.[1][2] Spirocycles are exemplary in this regard, offering several advantages:

  • Enhanced Three-Dimensionality: The spirocyclic core of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one enforces a rigid, non-planar geometry. This three-dimensionality can lead to more specific interactions with the complex topography of CNS targets, potentially improving both potency and selectivity.[1][3]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can lead to higher solubility, lower lipophilicity, and improved metabolic stability compared to their non-spirocyclic counterparts.[1] These are all critical parameters for successful CNS drug candidates.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, which is crucial for developing compounds with new mechanisms of action and for securing intellectual property.[3]

  • Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.[1] This rigidity also allows for the precise positioning of functional groups to optimize interactions with the target protein.

The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold, in particular, combines a spiro-beta-lactam core with a phenyl group, offering multiple points for chemical modification and the potential to interact with a variety of CNS targets.

Synthetic Strategy and Library Development

The successful utilization of a scaffold in drug discovery is contingent upon its synthetic tractability. The synthesis of 2-azaspiro[3.4]octane derivatives can be achieved through various synthetic routes, including [3+2] cycloaddition reactions.[4] A plausible approach for the synthesis of the 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one core and subsequent library generation is outlined below.

Protocol 1: Synthesis of the Core Scaffold and Analog Library

Objective: To synthesize the 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold and a library of analogs with diverse substituents.

Materials:

  • Cyclopent-2-en-1-one

  • Phenylacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Various substituted phenylacetyl chlorides (for library synthesis)

  • Other reagents and solvents as required for purification (e.g., silica gel, ethyl acetate, hexanes)

Procedure:

  • [2+2] Cycloaddition:

    • To a solution of cyclopent-2-en-1-one in anhydrous DCM at 0 °C, add triethylamine.

    • Slowly add a solution of phenylacetyl chloride in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold.

  • Library Synthesis:

    • Repeat the [2+2] cycloaddition reaction using a variety of commercially available or synthesized substituted phenylacetyl chlorides. This will generate a library of analogs with diversity at the 3-position.

    • Further modifications can be made to the cyclopentene ring, such as hydrogenation to the saturated analog or functionalization of the double bond.

Data Presentation:

Compound IDR-Group (at C3)Molecular WeightcLogP (Predicted)
Scaffold-001Phenyl213.262.15
Analog-0024-Chlorophenyl247.712.85
Analog-0034-Methoxyphenyl243.291.98
Analog-0043-Fluorophenyl231.252.33
Analog-0052-Naphthyl263.323.10

Note: cLogP values are estimations and should be experimentally verified.

CNS Drug Discovery Screening Cascade

A systematic screening cascade is essential to identify promising lead compounds from the synthesized library. The following workflow outlines a logical progression from high-throughput in vitro assays to more complex in vivo models.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based & Ex Vivo Assays cluster_2 Phase 3: In Vivo Evaluation A Primary Target-Based Assays (e.g., GPCR binding, enzyme inhibition) D Functional Cell-Based Assays (e.g., cAMP, Ca2+ flux) A->D B Initial ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) G Pharmacokinetic Studies (Blood-Brain Barrier Penetration) B->G C Physicochemical Property Analysis (pKa, LogD) C->G E Neuronal Cell Viability & Neuroprotection Assays D->E F Ex Vivo Brain Slice Electrophysiology E->F H Rodent Behavioral Models (Target-relevant efficacy) F->H G->H I Preliminary Toxicology & Safety Pharmacology H->I

Caption: CNS Drug Discovery Screening Cascade.

Protocol 2: In Vitro Neurology Assays

Objective: To perform initial in vitro screening to assess the biological activity and drug-like properties of the synthesized compounds.

Materials:

  • Synthesized compound library

  • Recombinant proteins or cell lines expressing the CNS target of interest

  • Assay-specific reagents (e.g., radioligands, fluorescent probes)

  • Human and/or rodent cell lines (e.g., SH-SY5Y, HMC3)[5]

  • Cell culture media and supplements

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

  • Parallel Artificial Membrane Permeability Assay (PAMPA) plates

Procedure:

  • Primary Target Binding/Enzyme Inhibition Assays:

    • Perform radioligand binding assays or enzyme inhibition assays using the specific CNS target of interest.

    • Determine the IC50 or Ki for each compound.

  • Aqueous Solubility:

    • Determine the thermodynamic solubility of the compounds using a standard method such as nephelometry.

  • In Vitro Permeability (PAMPA-BBB):

    • Use a PAMPA-BBB assay to predict the passive permeability across the blood-brain barrier.

  • Cytotoxicity Assessment:

    • Treat neuronal cell lines (e.g., SH-SY5Y) with a range of compound concentrations.

    • After a 24-48 hour incubation, assess cell viability using an MTT or equivalent assay to determine the CC50.[5]

  • Neuroprotection Assays:

    • Induce neurotoxicity in neuronal cell cultures using a relevant stressor (e.g., amyloid-beta fibrils, glutamate).[5]

    • Co-treat with the synthesized compounds and assess their ability to rescue cell viability.

Protocol 3: Ex Vivo Brain Slice Electrophysiology

Objective: To evaluate the effects of lead compounds on neuronal network activity in a more physiologically relevant system.

Materials:

  • Lead compounds from in vitro screening

  • Rodent brain tissue (e.g., hippocampus, cortex)

  • Artificial cerebrospinal fluid (aCSF)

  • Electrophysiology rig with microelectrode array (MEA) or patch-clamp setup

  • Data acquisition and analysis software

Procedure:

  • Brain Slice Preparation:

    • Prepare acute brain slices (200-400 µm thick) from the desired brain region of a rodent.

    • Maintain the slices in oxygenated aCSF.

  • Electrophysiological Recording:

    • Place a brain slice on an MEA or in a recording chamber for patch-clamp analysis.

    • Record baseline neuronal activity (e.g., field excitatory postsynaptic potentials, spontaneous firing).

    • Bath-apply the lead compound at various concentrations.

    • Record the changes in neuronal activity in response to the compound.[6]

  • Data Analysis:

    • Analyze the data to determine the effect of the compound on synaptic transmission, plasticity, and network excitability.

Protocol 4: In Vivo Pharmacokinetics and Efficacy

Objective: To assess the blood-brain barrier penetration and in vivo efficacy of the most promising lead compounds.

Materials:

  • Lead compounds formulated for in vivo administration

  • Rodents (mice or rats)

  • Equipment for dosing (e.g., oral gavage needles, intravenous injection supplies)

  • Blood and brain tissue collection supplies

  • LC-MS/MS for bioanalysis

  • Apparatus for relevant behavioral models (e.g., elevated plus maze for anxiety, Morris water maze for cognition)

Procedure:

  • Pharmacokinetic Study:

    • Administer the compound to rodents via the intended clinical route (e.g., oral, intravenous).

    • Collect blood and brain samples at various time points.

    • Analyze the samples by LC-MS/MS to determine the concentration of the compound in plasma and brain tissue.

    • Calculate key PK parameters, including the brain-to-plasma concentration ratio (Kp).

  • Behavioral Efficacy Models:

    • Select a behavioral model that is relevant to the intended therapeutic indication.

    • Administer the compound to the animals and assess its effect on the relevant behavioral endpoints.[7]

  • Preliminary Safety Assessment:

    • Observe the animals for any overt signs of toxicity.

    • Conduct basic safety pharmacology assessments, such as effects on motor coordination (e.g., rotarod test).

Conclusion and Future Directions

The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold represents a promising starting point for the development of novel CNS drug candidates. Its inherent three-dimensionality and synthetic accessibility make it an attractive core for building libraries of diverse compounds. The outlined screening cascade provides a comprehensive framework for identifying and validating compounds with the potential to address unmet medical needs in neurology and psychiatry. Future work should focus on expanding the structural diversity of the compound library and exploring a wide range of CNS targets. The integration of computational methods, such as in silico docking and ADME prediction, can further enhance the efficiency of the drug discovery process.[8][9]

References

  • Mayol-Llinas, J., Nelson, A., Farnaby, W. et al. Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Frontiers. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
  • Mayol-Llinas, J., Nelson, A., Farnaby, W. et al. Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC.
  • Drexler, B., Hentschke, H., Antkowiak, B., & Grasshoff, C. (2010). Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. Current Medicinal Chemistry, 17(36), 4538-4550.
  • FDA Releases Final Guidance on Evaluating Cancer Drugs for CNS Metastases. (2021, July 8).
  • InnoSer. In vitro neurology assays.
  • Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. (2010). ChemMedChem, 5(3), 361-366.
  • U.S. Food and Drug Administration. (2021). Evaluating Cancer Drugs in Patients with Central Nervous System Metastases; Guidance for Industry.
  • Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. MDPI.
  • Cre
  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). European Journal of Medicinal Chemistry, 242, 114693.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PMC.
  • In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review.
  • Appropriate Scaffold Selection for CNS Tissue Engineering. PMC.
  • Assessment of cognitive safety in clinical drug development. PMC.
  • TRACER.
  • BioPharma Services. (2022). Evaluation of Physical Dependence of CNS Drugs.
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Facile synthesis of 2-azaspiro[3.4]octane.
  • One-pot three-component synthesis of azaspirononatriene deriv
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one. ChemicalBook.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC.
  • Recent Advances in Synthetic Routes to Azacycles. MDPI.

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Application

"application of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in oncology research"

Application Note: Pharmacological Characterization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in Oncology Part 1: Executive Summary & Scientific Rationale Subject: This guide details the experimental framework for evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in Oncology

Part 1: Executive Summary & Scientific Rationale

Subject: This guide details the experimental framework for evaluating 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , a representative spiro-β-lactam scaffold, as an antineoplastic agent.

Scientific Context: While β-lactams are historically synonymous with antibacterials (targeting PBPs), the spiro-β-lactam class has emerged as a privileged structure in oncology. Unlike their monocyclic counterparts, the spiro-fusion at the C3 position confers rigid conformational constraints, enhancing specificity for non-bacterial targets.

Mechanism of Action (MOA) Hypothesis: Research into this structural class suggests two primary mechanisms of cytotoxicity in cancer cells:

  • Tubulin Polymerization Inhibition: The rigid spiro-scaffold mimics the colchicine-binding site pharmacophore, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

  • MDM2-p53 Interface Inhibition: The phenyl group at position 3, combined with the spiro-ring geometry, can occupy the hydrophobic cleft of MDM2, restoring p53 function in wild-type tumors.

This application note provides a self-validating workflow to determine the specific antiproliferative mechanism of this compound.

Part 2: Chemical Background & Preparation

Compound Identity:

  • IUPAC Name: 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one

  • Structural Class: Spirocyclic 2-azetidinone (β-lactam).

  • Origin: Typically synthesized via the Kinugasa Reaction (Copper(I)-catalyzed [3+2] cycloaddition of a nitrone with a terminal alkyne), ensuring high diastereoselectivity (typically cis).[1]

Protocol 1: Compound Reconstitution & Storage

Rationale: Spiro-β-lactams are lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative IC50 data.

  • Solvent: Dissolve the lyophilized powder in 100% DMSO (anhydrous) to create a 10 mM Stock Solution .

  • Vortexing: Vortex vigorously for 30 seconds. Inspect visually for clarity.

  • Aliquoting: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching).

  • Storage: Store at -20°C . Stable for 6 months.

  • Working Solution: Dilute in cell culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Part 3: Biological Evaluation Protocols

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Objective: Establish the IC50 value across a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).

Materials:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (SDS-HCl or DMSO).

  • 96-well clear-bottom plates.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment: Add 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in a serial dilution (e.g., 0.1 µM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Paclitaxel) .

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Labeling: Add 10 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol 3: Mechanism Deconvolution (Flow Cytometry)

Objective: Distinguish between DNA damage (S-phase arrest) and Tubulin inhibition (G2/M arrest).

Causality Logic:

  • If the compound acts as a Tubulin Inhibitor (like many spiro-lactams), cells will accumulate in the G2/M phase due to mitotic spindle failure.

  • If the compound acts as a DNA Damaging Agent (like N-thiolated lactams), cells will arrest in S phase or G1/S boundary .

Methodology:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended for clear profiles).

  • Treatment: Treat cells with the compound at 2x IC50 for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in Propidium Iodide (PI)/RNase Staining Buffer .

  • Analysis: Acquire 10,000 events on a Flow Cytometer. Analyze histograms for DNA content.

Part 4: Visualizing the Mechanism

The following diagram illustrates the hypothetical signaling cascade if the compound acts via the Tubulin pathway, a common route for this chemical class.

G Compound 3-Phenyl-2-azaspiro [3.4]oct-6-en-1-one Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  Binds   Microtubule Microtubule Polymerization Tubulin->Microtubule  Inhibits   Spindle Mitotic Spindle Formation Microtubule->Spindle  Disrupts   Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint  Activates   Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest  Induces   Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis  Prolonged  

Figure 1: Proposed Mechanism of Action. The spiro-β-lactam scaffold targets β-tubulin, preventing polymerization, triggering the Spindle Assembly Checkpoint, and forcing the cell into apoptosis.

Part 5: Advanced Validation (Target Engagement)

To definitively prove the target, perform a Tubulin Polymerization Assay :

  • Setup: Use a purified fluorescent tubulin kit (>99% pure).

  • Baseline: Measure fluorescence (Ex 360nm / Em 450nm) at 37°C to establish baseline polymerization kinetics.

  • Inhibition: Add 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (10 µM).

  • Result Interpretation: A decrease in Vmax and final fluorescence compared to vehicle indicates direct inhibition of microtubule assembly.

Part 6: References

  • Mechanism of the Kinugasa Reaction Revisited. Journal of Organic Chemistry, 2021.

  • Beta-Lactams and Their Potential Use as Novel Anticancer Chemotherapeutics Drugs. PubMed, 2004.

  • A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. Molecular Pharmacology, 2002.[2]

  • Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 2019.

  • The Kinugasa Reaction. Organic Reactions, 2023.[3][4][5]

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Method

Application Notes and Protocols: Developing Cell-Based Assays for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Activity

Introduction: Unlocking the Therapeutic Potential of Azaspiro Scaffolds The 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a novel chemical entity built upon an azaspirocyclic core. Spirocycles, where two rings share...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Azaspiro Scaffolds

The 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a novel chemical entity built upon an azaspirocyclic core. Spirocycles, where two rings share a single atom, are increasingly recognized as privileged scaffolds in modern drug discovery.[1] Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target selectivity.[1][2] The rigid conformation of the spirocyclic system can lock a molecule into a bioactive conformation, optimizing interactions with biological targets.[1]

While the specific biological activity of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is yet to be fully elucidated, the broader class of azaspiro compounds has shown promise in modulating a range of biological targets.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade to identify and characterize the biological activity of this novel compound. As a self-validating system, this guide emphasizes a tiered approach, beginning with broad phenotypic screening to uncover potential activities, followed by more focused mechanistic studies to deconvolute the specific cellular pathways being modulated.

Part 1: The Assay Cascade - A Strategic Approach to Characterization

Given the novelty of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one, a hierarchical screening approach is recommended. This strategy, depicted below, is designed to efficiently identify a biological footprint and then systematically investigate the underlying mechanism of action.

Assay_Cascade cluster_0 Tier 1: Primary Screening (Phenotypic) cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanistic Elucidation A Compound Synthesis & Quality Control B Broad Cell Viability/ Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Initial Screening C Confirmation of Activity in Sensitive Cell Lines B->C Identified 'Hits' D Dose-Response Analysis (IC50/EC50 Determination) C->D Validated Hits E Apoptosis vs. Necrosis Assays D->E Mechanistic Investigation F Cell Cycle Analysis D->F G Signaling Pathway Profiling (Reporter Assays, Western Blot) D->G H High-Content Imaging D->H

Caption: A tiered approach to characterizing novel compound activity.

Part 2: Tier 1 - Primary Phenotypic Screening

The initial goal is to cast a wide net to determine if 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one exhibits any effect on cell viability or proliferation. A broad-based cytotoxicity screen against a diverse panel of cancer cell lines is a cost-effective and efficient starting point.[5][6]

Protocol 1: Broad-Spectrum Cell Viability/Cytotoxicity Assay

This protocol is designed for high-throughput screening to assess the effect of the compound on cell viability across multiple cell lines.[7][8]

1. Cell Line Selection and Culture:

  • Rationale: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various tumor types (e.g., leukemia, lung, colon, breast, ovarian, renal, and central nervous system cancers). This diversity increases the probability of identifying a sensitive cell line and provides early clues about potential tissue-specific activity.

  • Protocol:

    • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion before plating.

2. Assay Procedure (96-well format):

  • Cell Plating:

    • Trypsinize and resuspend cells to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).

      • Untreated Control: Cells in media alone.

    • Remove the overnight culture media from the plated cells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the doubling time of the cell lines used.

  • Viability Assessment (using Resazurin-based assay):

    • Add 20 µL of Resazurin solution (e.g., alamarBlue™) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

  • Identify "hit" cell lines that exhibit a significant reduction in viability (e.g., >50% inhibition at a specific concentration).

Parameter Recommendation Rationale
Cell Lines Diverse panel (e.g., NCI-60)To identify tissue-specific activity and increase the chance of a hit.
Compound Conc. 0.1 µM - 100 µMTo capture a wide range of potential potencies.
Incubation Time 48-72 hoursTo allow for sufficient time for the compound to exert its effect.
Viability Readout Resazurin-based assayA simple, sensitive, and non-destructive method.

Part 3: Tier 2 - Hit Confirmation and Prioritization

Once initial hits are identified, the next steps are to confirm the activity and determine the potency of the compound in the most sensitive cell lines.

Protocol 2: Dose-Response Analysis and IC50 Determination

1. Assay Procedure:

  • Follow the procedure outlined in Protocol 1, focusing on the 2-3 most sensitive cell lines identified in the primary screen.

  • Use a narrower and more granular range of compound concentrations centered around the estimated inhibitory concentration from the primary screen (e.g., a 12-point, 2-fold serial dilution).

  • Include a non-cancerous cell line (e.g., primary fibroblasts or an immortalized non-transformed cell line) to assess for general cytotoxicity versus cancer-specific effects.

2. Data Analysis:

  • Normalize the data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC50).

  • Compare the IC50 values across the sensitive cancer cell lines and the non-cancerous cell line to determine a preliminary therapeutic window.

Part 4: Tier 3 - Mechanistic Elucidation

With confirmed activity and a defined potency, the focus shifts to understanding how 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is affecting the cells. The following assays can be run in parallel to build a comprehensive picture of the compound's mechanism of action.

Mechanistic_Elucidation cluster_0 Cell Fate Determination cluster_1 Cell Cycle Progression cluster_2 Signaling Pathway Analysis A Confirmed Hit (IC50 Determined) B Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) A->B Investigate Cell Death D Cell Cycle Analysis (Propidium Iodide Staining) A->D Investigate Proliferation Block E Reporter Gene Assays (e.g., NF-κB, p53) A->E Screen for Pathway Modulation C Caspase Activation Assay (Caspase-3/7 Glo) B->C Confirm Apoptotic Pathway F Western Blot Analysis (Key Signaling Proteins) E->F Validate Pathway Hits

Caption: Workflow for investigating the mechanism of action.

Protocol 3: Apoptosis vs. Necrosis Assay using Flow Cytometry

1. Rationale: This assay differentiates between two major forms of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This is a critical step in understanding the compound's cytotoxic mechanism.[9]

2. Procedure:

  • Seed cells in a 6-well plate and treat with 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one at concentrations equivalent to 1x and 5x the IC50 value for 24-48 hours.

  • Include vehicle and positive controls (e.g., staurosporine for apoptosis, high concentration of ethanol for necrosis).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

3. Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 4: Cell Cycle Analysis

1. Rationale: To determine if the compound's anti-proliferative effects are due to a block at a specific phase of the cell cycle.

2. Procedure:

  • Treat cells in 6-well plates with the compound at 1x and 5x the IC50 for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells and treat with RNase A to remove RNA.

  • Stain the cellular DNA with Propidium Iodide.

  • Analyze the DNA content by flow cytometry.

3. Data Interpretation:

  • Analyze the histograms of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in a particular phase compared to the vehicle control indicates a cell cycle arrest at that checkpoint.

Protocol 5: Signaling Pathway Profiling

1. Rationale: To identify specific signaling pathways that are modulated by the compound. This can be achieved through reporter gene assays or by analyzing the expression and phosphorylation status of key signaling proteins.[7][10]

2. Reporter Gene Assays:

  • Concept: Use cell lines that have been engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a specific transcription factor (e.g., NF-κB, AP-1, p53). A change in reporter signal indicates modulation of that pathway.

  • Procedure:

    • Plate the reporter cell line in a 96-well plate.

    • Treat with a range of concentrations of the compound.

    • After an appropriate incubation period (e.g., 6-24 hours), measure the reporter signal according to the manufacturer's protocol.

3. Western Blot Analysis:

  • Concept: Directly probe for changes in the expression or phosphorylation state of key proteins in pathways commonly associated with cell survival, proliferation, and death (e.g., MAPK, PI3K/Akt, JAK/STAT).[8]

  • Procedure:

    • Treat cells with the compound at 1x and 5x the IC50 for various time points (e.g., 1, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt/Akt, p-ERK/ERK, cleaved PARP, cleaved Caspase-3).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detect with a secondary antibody and visualize using chemiluminescence.

Conclusion and Future Directions

This comprehensive, tiered approach provides a robust framework for the initial characterization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one. The data generated from these cell-based assays will be instrumental in forming a hypothesis about the compound's mechanism of action.[6][7] Positive and intriguing results from these studies would warrant further investigation, including target identification studies (e.g., affinity chromatography, proteomics), in vivo efficacy studies in animal models, and further exploration of the structure-activity relationship of the azaspiro scaffold. The use of more complex in vitro models, such as 3D spheroids or organoids, could also provide more physiologically relevant insights into the compound's activity.[11]

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Sources

Application

Application Notes and Protocols: Investigating the Mechanism of Action of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

Introduction The discovery of novel bioactive small molecules is a cornerstone of modern drug development. 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a unique heterocyclic compound belonging to the azaspirocyclic class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a unique heterocyclic compound belonging to the azaspirocyclic class of molecules, which are of increasing interest in medicinal chemistry due to their structural rigidity and three-dimensionality, offering potential for high target specificity and improved physicochemical properties.[1] The spirocyclic core may serve as a bioisostere for more common ring systems, providing a pathway to novel intellectual property and potentially improved pharmacological profiles.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one. Given the novelty of this compound, we will adopt a target-agnostic, phenotypic-driven approach, followed by rigorous target identification, validation, and downstream pathway analysis. This guide emphasizes not just the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating investigative workflow.

Part 1: Initial Characterization via Phenotypic Screening

Phenotypic screening is a powerful strategy in drug discovery, particularly when the molecular target of a compound is unknown.[3] This approach focuses on identifying compounds that elicit a desired change in cellular or organismal phenotype, moving the target identification and validation steps further down the discovery cascade.[3][4]

Rationale for Phenotypic Screening

A phenotypic approach is ideal for novel compounds like 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one as it does not require prior knowledge of the drug's target.[3] By observing the compound's effect on whole cells, we can gather unbiased information about its biological activity and potential therapeutic applications. This method can reveal unexpected mechanisms of action and provides a more physiologically relevant context compared to target-based screening.[5][6]

Experimental Workflow for Phenotypic Screening

The initial step is to screen 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one across a panel of diverse cancer cell lines to identify potential anti-proliferative effects. High-content screening (HCS) is recommended as it can simultaneously provide data on multiple phenotypic parameters such as cell count, morphology, and the expression of key proteins.[5]

G cluster_0 Phenotypic Screening Workflow Start 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Cell_Panel Diverse Cancer Cell Line Panel (e.g., NCI-60) Start->Cell_Panel Treat cells HCS High-Content Screening (Cell Viability, Morphology, etc.) Cell_Panel->HCS Image and Analyze Data_Analysis Identify 'Hit' Cell Lines (IC50 Determination) HCS->Data_Analysis Quantify Phenotypes Hypothesis Formulate Initial Hypothesis (e.g., Induction of Apoptosis, Cell Cycle Arrest) Data_Analysis->Hypothesis

Caption: Workflow for initial phenotypic screening.

Protocol 1: High-Content Screening for Anti-Proliferative Effects
  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, K-562, CT26) in their respective recommended media.

  • Compound Preparation: Prepare a stock solution of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in DMSO. Create a serial dilution series to treat cells over a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Cell Seeding: Seed cells in 96-well or 384-well microplates at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment: After 24 hours, treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to visualize nuclei (e.g., Hoechst 33342), cell viability (e.g., Calcein AM), and cytoskeletal components (e.g., Phalloidin).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify cell number, nuclear morphology (for signs of apoptosis like chromatin condensation), and other relevant phenotypic parameters.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line. Identify the most sensitive cell lines for further investigation.

Part 2: Target Identification

Once a reproducible and potent phenotype has been established, the next critical step is to identify the molecular target(s) of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one. A multi-pronged approach is recommended to increase the likelihood of success.

Affinity-Based Approaches

Affinity chromatography is a classic and effective method for target identification.[7] This technique involves immobilizing a derivative of the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[8][9] Photo-affinity labeling is a powerful extension of this method, where a photoreactive group is incorporated into the small molecule probe, allowing for covalent cross-linking to the target protein upon UV irradiation.[10][11]

  • Probe Synthesis: Synthesize a derivative of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one containing a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry). It is crucial that this probe retains the biological activity of the parent compound.

  • Cell Lysis: Prepare a lysate from the "hit" cell line identified in the phenotypic screen.

  • Incubation: Incubate the cell lysate with the photo-affinity probe. To identify specific binders, include a competition experiment where the lysate is pre-incubated with an excess of the original, unmodified compound.

  • UV Cross-linking: Irradiate the samples with UV light to induce covalent cross-linking between the probe and its binding partners.

  • Affinity Purification: If a biotinylated probe is used, capture the probe-protein complexes using streptavidin-coated beads. If an alkyne-tagged probe is used, perform a click reaction to attach biotin, followed by streptavidin capture.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the probe-treated sample but absent or reduced in the competition control. Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[12]

G cluster_1 Photo-Affinity Chromatography Workflow Probe Synthesize Photo-affinity Probe Incubate Incubate Lysate with Probe (+/- Competitor) Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate UV UV Cross-linking Incubate->UV Capture Affinity Capture (e.g., Streptavidin Beads) UV->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and Mass Spectrometry Elute->Analyze

Caption: Workflow for photo-affinity chromatography.

Label-Free Approaches: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in a cellular context.[13][14] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15] This allows for the identification of direct targets without the need for chemical modification of the compound.

  • Cell Treatment: Treat intact cells with 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one or a vehicle control for a sufficient time to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the putative target protein remaining at each temperature by Western blotting or mass spectrometry.[13][16]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

G cluster_2 CETSA Workflow Treatment Treat Cells with Compound or Vehicle Heat Heat Challenge at Various Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Separate Soluble and Aggregated Proteins Lysis->Centrifuge Analysis Analyze Soluble Fraction (Western Blot / MS) Centrifuge->Analysis Plot Plot Melting Curves to Determine Thermal Shift Analysis->Plot

Caption: CETSA experimental workflow.

Part 3: Target Validation and Downstream Pathway Analysis

Identifying a putative target is a significant milestone, but it must be followed by rigorous validation to confirm that the observed phenotype is indeed a result of the compound's interaction with that target.

Kinome Profiling

If the identified target is a kinase, or if the phenotypic screen suggests involvement of signaling pathways, kinome profiling is an essential next step. This involves screening the compound against a large panel of kinases to determine its selectivity.[17] Several commercial services offer kinome profiling.[18][19][20][21]

Table 1: Comparison of Kinome Profiling Platforms

PlatformPrincipleThroughputData Output
Activity-Based Assays Measures the ability of the compound to inhibit the catalytic activity of each kinase.HighIC50 values, % inhibition
Binding Assays (e.g., KINOMEscan) Quantifies the interaction between the compound and each kinase using a competition binding assay.Very HighKd values, selectivity score
Analysis of Cellular Signaling Pathways

Once the target is validated, the focus shifts to understanding how the compound modulates downstream signaling pathways. Western blotting is a cornerstone technique for this purpose.[22][23]

  • Cell Culture and Treatment: Culture the "hit" cell line and treat with 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the identified target and key downstream signaling proteins (e.g., phosphorylated and total forms of kinases in a relevant pathway).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorescent dye for multiplex analysis.[24]

  • Analysis: Quantify the changes in protein expression and phosphorylation status to map the affected signaling cascade.

Cell Cycle Analysis

If the phenotypic screen suggests an effect on cell proliferation, it is crucial to determine if 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one induces cell cycle arrest. This can be readily assessed by flow cytometry.[25][26]

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[27][28]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.[26][27]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29]

Apoptosis Assays

If the compound induces cell death, it is important to determine if the mechanism is apoptosis. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[30]

  • Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Assay: Use a commercially available kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These assays typically employ a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.[31][32][33]

  • Data Measurement: Measure the signal using a microplate reader. An increase in signal in the compound-treated samples compared to the control indicates caspase activation and apoptosis.

Conclusion

The framework presented here provides a comprehensive and logical progression for elucidating the mechanism of action of a novel bioactive compound like 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one. By starting with an unbiased phenotypic screen and systematically progressing through target identification, validation, and downstream pathway analysis, researchers can build a robust and well-supported model of the compound's biological activity. This detailed understanding is essential for advancing a promising molecule through the drug discovery and development pipeline.

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  • Affinity Chromatography - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Maximizing TNFα signaling pathway characterization with Simple Western (Neuroscience 2012) | Bio-Techne. (n.d.). Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Affinity chromatography - Wikipedia. (n.d.). Retrieved from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC. (n.d.). Retrieved from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • VB 1 Promoted Green Synthesis of Chalcones and Its Neuroprotection Potency Evaluation. (n.d.). Retrieved from [Link]

  • Synthesis of novel phenyl azo chalcone derivatives for antitubercular, anti- inflammatory and antioxidant activity - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

Method

"metabolic stability assays for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one"

Introduction: The Spiro-Lactam Challenge In modern medicinal chemistry, spirocyclic scaffolds are increasingly utilized to escape "flatland"—the prevalence of planar aromatic structures in drug discovery. The subject com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro-Lactam Challenge

In modern medicinal chemistry, spirocyclic scaffolds are increasingly utilized to escape "flatland"—the prevalence of planar aromatic structures in drug discovery. The subject compound, 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , represents a "privileged scaffold" combining a strained


-lactam ring spiro-fused to a cyclopentene moiety.

While spiro-fusion often imparts chemical stability to the typically labile


-lactam ring by restricting conformational freedom, it introduces unique metabolic liabilities. This Application Note details the protocol for assessing the metabolic stability  of this scaffold using Human Liver Microsomes (HLM). We focus on differentiating between chemical instability  (hydrolysis of the strained ring) and enzymatic clearance  (CYP450-mediated oxidation).

Experimental Design & Rationale

Test System Selection: Liver Microsomes (LM)

We utilize Liver Microsomes (LM) rather than hepatocytes for this specific scaffold for two reasons:

  • Phase I Focus: The primary metabolic risks for this molecule are oxidation of the alkene (C6-C7) and hydroxylation of the phenyl ring, both mediated by Cytochrome P450 (CYP) enzymes abundant in microsomes.

  • Hydrolysis Control: Microsomes allow for a clean "Minus NADPH" control. Since

    
    -lactams can undergo spontaneous chemical hydrolysis, distinguishing enzymatic turnover from chemical degradation is critical.
    
Metabolic Hotspot Analysis

Before assay execution, we predict the likely metabolic "soft spots" to guide mass spectrometry (LC-MS/MS) method development:

  • Site A (Alkene): The C6=C7 double bond in the cyclopentyl ring is highly susceptible to CYP-mediated epoxidation.

  • Site B (Phenyl): Para-hydroxylation of the phenyl ring.

  • Site C (Lactam): Ring opening via amidase activity or chemical hydrolysis.

Detailed Protocol: Microsomal Stability Assay

Materials & Reagents
  • Test Compound: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow Diagram

MetabolicStabilityWorkflow Stock Compound Stock (10 mM DMSO) Mix Master Mix Prep (Microsomes + Buffer) Stock->Mix Dilute to 2 µM Incubate Incubation 37°C, Shaking Mix->Incubate Add NADPH (Start t=0) Quench Quench & IS Addition (Acetonitrile) Incubate->Quench Sample at 0, 5, 15, 30, 45, 60 min Centrifuge Centrifugation 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant

Figure 1: Step-by-step workflow for the microsomal stability assay. Note the critical quenching step to stop metabolic reactions immediately at defined timepoints.

Step-by-Step Procedure
  • Preparation of Working Solutions:

    • Dilute the 10 mM compound stock to 2 µM in 100 mM KPi buffer (0.2% DMSO final).

    • Thaw HLM on ice.[1] Dilute to 1.0 mg/mL in KPi buffer.

  • Pre-Incubation:

    • Mix 50 µL of 2 µM Compound Solution + 50 µL of 1.0 mg/mL HLM in a 96-well plate.

    • Final concentrations: 1 µM Compound, 0.5 mg/mL Protein.

    • Equilibrate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of 10 mM NADPH to start the reaction.

    • Control: For "Minus NADPH" wells, add 10 µL of buffer instead.

  • Sampling:

    • At

      
       minutes, remove 50 µL of the reaction mixture.
      
  • Quenching:

    • Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile (containing 100 ng/mL Internal Standard).

  • Processing:

    • Vortex for 10 minutes.

    • Centrifuge at 4,000

      
       g for 20 minutes at 4°C to pellet precipitated proteins.
      
    • Inject supernatant into LC-MS/MS.

Data Analysis & Intrinsic Clearance ( )

Calculation Logic

Metabolic stability is modeled as First-Order Kinetics. We plot the natural logarithm of the remaining parent compound against time.[1]

  • Slope (

    
    ):  Determined by linear regression of 
    
    
    
    vs. Time.[1]
  • Half-life (

    
    ): 
    
    
    
    [2]
Intrinsic Clearance Equation

To scale from the test tube to the liver, we use the following equation:



Result Unit:



To predict Whole Liver Intrinsic Clearance (


):


  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

  • Liver Weight: 20-25 g/kg body weight.

Data Summary Table
ParameterSymbolCalculationInterpretation
Elimination Rate Constant

Slope of

vs

Rate of depletion (

)
In Vitro Half-Life


Time to reduce conc.[2] by 50%
Intrinsic Clearance


Enzyme efficiency independent of flow
Extraction Ratio (Predicted)


Fraction of drug removed in one pass

Metabolic Pathway Prediction

Understanding how the molecule degrades is as important as how fast. For 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one, the pathway is bifurcated.

MetabolicPathway Parent Parent Compound (Spiro-Lactam) M1 M1: Epoxide (Unstable Intermediate) Parent->M1 CYP450 (Epoxidation of Alkene) M3 M3: Phenol (+16 Da) Parent->M3 CYP450 (Phenyl Hydroxylation) M4 M4: Hydrolyzed Ring (+18 Da, Open Lactam) Parent->M4 Amidase/Chemical (Lactam Hydrolysis) M2 M2: Diol (+34 Da) M1->M2 Epoxide Hydrolase (Hydrolysis)

Figure 2: Predicted metabolic pathways. M1/M2 represents the modification of the cyclopentene ring, while M4 represents the chemical instability risk of the


-lactam.

Troubleshooting & Validation

  • High Clearance in "Minus NADPH": If depletion occurs without cofactor, the

    
    -lactam ring is chemically unstable in the buffer. Action:  Optimize pH or modify the spiro-ring substituents to increase steric bulk.
    
  • Non-Specific Binding (NSB): If

    
     recovery is low (<80%), the lipophilic phenyl group may be binding to the plasticware. Action:  Use glass-coated plates or add 0.05% BSA to the buffer (note: BSA affects 
    
    
    
    calculation).

References

  • FDA Guidance for Industry. (2020).[3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] Chapter 24: Metabolic Stability. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving yield in 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one synthesis"

Technical Support Center: Optimization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Protocol Standardizat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Protocol Standardization Last Updated: February 15, 2026

Executive Summary & Reaction Logic

The synthesis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a classic but challenging construction of a spiro-


-lactam scaffold. The presence of the oct-6-en moiety (a cyclopentene ring) fused to the azetidinone ring at the C4 position dictates the synthetic strategy.

Structural Deconstruction:

  • C1-N2-C3-C4: The

    
    -lactam (azetidinone) core.
    
  • C3-Phenyl: Indicates the use of a phenyl-substituted ketene precursor (e.g., Phenylacetyl chloride).

  • Spiro[3.4] at C4: Indicates the use of a cyclic imine derived from a 5-membered ring ketone (Cyclopent-3-en-1-one).

The Primary Route: Staudinger [2+2] Cycloaddition The most robust method for this architecture is the Staudinger ketene-imine cycloaddition.[1] This involves the reaction of a phenyl-ketene (generated in situ) with a cyclopent-3-en-1-one imine.

Key Technical Challenge: The yield bottleneck is rarely the cycloaddition itself, but rather the instability of the cyclopentenone imine .


-unsaturated cyclic imines are prone to polymerization, hydrolysis, and tautomerization.

The Validated Protocol (The "Golden Route")

Do not deviate from the order of addition. This protocol minimizes the concentration of free ketene to prevent dimerization.

Phase A: Imine Formation (The Critical Step)

Standard condensation often fails for cyclopentenone. We recommend Titanium(IV) Chloride mediated dehydration.

  • Reagents: Cyclopent-3-en-1-one (1.0 equiv), Aniline derivative (1.0 equiv), Triethylamine (3.0 equiv), TiCl

    
     (0.5 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve amine in DCM under Argon. Cool to 0°C.

    • Add TiCl

      
       dropwise (White fumes; vigorous stirring required).
      
    • Add Cyclopent-3-en-1-one. Stir at RT for 2–4 hours.

    • Checkpoint: Monitor via IR.[2] Disappearance of ketone C=O (1715 cm⁻¹) and appearance of Imine C=N (~1650 cm⁻¹).

    • Action: Filter through a Celite pad to remove Ti-salts immediately. Use the filtrate directly in Phase B. Do not isolate.

Phase B: Staudinger Cycloaddition
  • Reagents: Fresh Imine solution (from Phase A), Phenylacetyl chloride (1.2 equiv), Triethylamine (Et

    
    N) (1.5 equiv).
    
  • Procedure:

    • Cool the Imine solution to -78°C (Dry ice/Acetone).

    • Add Et

      
      N.[3]
      
    • Add Phenylacetyl chloride (diluted in DCM) dropwise over 1 hour.

    • Allow to warm slowly to Room Temperature (RT) overnight (12–14 hours).

  • Workup: Wash with sat. NaHCO

    
    , then Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography. Note:

    
    -lactams can be acid-sensitive; add 1% Et
    
    
    
    N to the eluent.

Visualizing the Workflow

StaudingerReaction Start Start: Cyclopent-3-en-1-one ImineStep Imine Formation (TiCl4 / DCM / 0°C) Start->ImineStep + Aniline Check Checkpoint: IR ~1650 cm-1? ImineStep->Check Check->ImineStep No (Add more TiCl4) KeteneGen Ketene Generation (Ph-CH2-COCl + Et3N) Check->KeteneGen Yes (Use in situ) Cycloadd [2+2] Cycloaddition (-78°C to RT) KeteneGen->Cycloadd In Situ Reaction Product Target: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Cycloadd->Product

Caption: Figure 1. Optimized workflow for the synthesis of spiro-beta-lactams via the Staudinger reaction, highlighting the critical in situ imine checkpoint.

Troubleshooting Guide (FAQs)

Issue 1: "My yield is consistently below 20%."

Diagnosis: The ketene is dimerizing before it can react with the imine, or the imine hydrolyzed. Corrective Actions:

  • The "Inverse Addition" Rule: Are you adding the base to the acid chloride? Stop. Add the acid chloride slowly to the mixture of Imine + Base. This keeps the steady-state concentration of ketene low, favoring the cross-reaction over dimerization.

  • Solvent Dryness: The Staudinger reaction is intolerant of moisture. Water hydrolyzes the acid chloride to phenylacetic acid (dead end) and hydrolyzes the imine back to the ketone. Ensure DCM is distilled over CaH

    
    .
    
Issue 2: "I see a complex mixture on TLC (Polymerization)."

Diagnosis: The cyclopentenone imine is polymerizing via the alkene (Michael acceptor reactivity). Corrective Actions:

  • Temperature Control: Do not skip the -78°C start. The low temperature suppresses the radical polymerization of the cyclopentene double bond while allowing the ionic/zwitterionic cycloaddition to proceed.

  • Radical Scavenger: Add a trace amount (0.1 mol%) of BHT (Butylated hydroxytoluene) to the reaction mixture if polymerization persists.

Issue 3: "I am getting the wrong diastereomer (Trans instead of Cis)."

Diagnosis: Staudinger reactions are stereoselective. The cis-


-lactam is usually the kinetic product (from the Z-zwitterion), while trans is thermodynamic.
Optimization Table: 
VariableEffect on SelectivityRecommendation for CisRecommendation for Trans
Order of Addition High impactAdd Acid Chloride to Imine/BaseAdd Base to Acid Chloride/Imine
Temperature Medium impactKeep < 0°CReflux (allows isomerization)
Solvent Polarity High impactNon-polar (Toluene/Benzene)Polar (Acetonitrile/DCM)
Base Medium impactTriethylamineDIPEA (Hünig's Base)
Issue 4: "The imine won't form."

Diagnosis: Cyclopentenone is less reactive due to ring strain and conjugation. Corrective Actions:

  • Switch Lewis Acid: If TiCl

    
     is too harsh (tar formation), switch to BF
    
    
    
    OEt
    
    
    or use a Dean-Stark apparatus with Toluene (azeotropic water removal) if the boiling point allows.

Advanced Optimization: The "Secret Sauce"

If the standard thermal Staudinger fails, deploy these Level-3 tactics:

A. The Microwave-Assisted Staudinger Standard heating often degrades the reagents. Microwave irradiation (MW) can accelerate the cycloaddition step specifically.

  • Protocol: Seal the Imine + Acid Chloride + Base in a microwave vial. Irradiate at 100°C for 5–10 minutes.

  • Benefit: Often doubles the yield by outrunning the decomposition pathways.

B. The Vilsmeier-Haack Activation Instead of using Acid Chloride (which you might be making from acid + SOCl


), use the carboxylic acid directly with Triphosgene  or Cyanuric Chloride .
  • Why? It generates the ketene under milder, neutral conditions, reducing the degradation of the sensitive cyclopentene ring.

Decision Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield (<20%) Type->LowYield NoReaction Recovered Starting Material Type->NoReaction Impure Tar / Polymerization Type->Impure Sol1 Dry Solvents & Slow Addition LowYield->Sol1 Sol2 Increase Temp or Use Microwave NoReaction->Sol2 Sol3 Lower Temp (-78C) & Add BHT Impure->Sol3

Caption: Figure 2. Rapid diagnostic logic for troubleshooting Staudinger synthesis failures.

References

  • Staudinger, H. (1907).[4] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51–123.

  • Singh, G. S. (2003). "Recent advances in the synthesis of β-lactams." Tetrahedron, 59(39), 7631-7649.

  • Jiao, L., Liang, X., & Xu, J. (2006).[3] "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060–6069.

  • Cossío, F. P., Ugalde, J. M., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research, 41(8), 925–936.

  • Banik, B. K. (2010). "Beta-Lactams: Novel Methods for Synthesis and Antibiotic Activity." Topics in Heterocyclic Chemistry. (Authoritative text on microwave-assisted synthesis).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Analogs

Welcome to the technical support center for the synthesis and optimization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one analogs. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of this promising class of spirocyclic β-lactams.

Introduction

3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one and its analogs are of significant interest in medicinal chemistry due to their rigid three-dimensional structure, which can lead to enhanced protein interactions and improved pharmacological properties.[1][2][3] The core of their synthesis typically relies on the Staudinger ketene-imine cycloaddition, a powerful [2+2] cycloaddition reaction.[4][5] However, the construction of the spirocyclic system introduces unique steric and electronic challenges that can affect reaction efficiency, yield, and stereoselectivity.[6] This guide will address these specific issues in a practical, question-and-answer format.

General Reaction Scheme

The synthesis of the 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one core is primarily achieved through the Staudinger cycloaddition of a ketene with an appropriate imine.

Staudinger_Reaction Imine Imine (Cyclopent-3-en-1-ylidene(phenyl)methanamine) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (e.g., from Acetyl Chloride and a Base) Ketene->Zwitterion Product 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Zwitterion->Product Conrotatory Ring Closure Troubleshooting_Flowchart Start Reaction Optimization for Spiro-β-Lactam Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Yield PoorSelectivity Poor Diastereoselectivity Problem->PoorSelectivity Purity Byproducts Byproducts/Purification Issues Problem->Byproducts Complexity Solution_Yield Check Reactant Stability Optimize Base and Temperature Ensure Anhydrous Conditions LowYield->Solution_Yield Solution_Selectivity Screen Solvents Lower Reaction Temperature Consider Electronic Effects PoorSelectivity->Solution_Selectivity Solution_Byproducts Slow Acyl Chloride Addition Use Non-nucleophilic Base Explore Recrystallization Byproducts->Solution_Byproducts

Sources

Troubleshooting

Technical Support Center: N-Functionalization of 2-Azaspiro[3.4]oct-6-en-1-one

Status: Online Operator: Senior Application Scientist (S.A.S.) Ticket ID: SPIRO-BL-006 Subject: Troubleshooting N-functionalization (Alkylation/Arylation) of strained spiro-β-lactams. Module 1: The Substrate Profile Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (S.A.S.) Ticket ID: SPIRO-BL-006 Subject: Troubleshooting N-functionalization (Alkylation/Arylation) of strained spiro-β-lactams.

Module 1: The Substrate Profile

Before initiating any protocol, you must understand the "personality" of your molecule. 2-azaspiro[3.4]oct-6-en-1-one is not a standard amide; it is a loaded spring.

Structural Hazard Analysis
FeatureChemical ConsequenceExperimental Risk
β-Lactam Ring (4-membered) High ring strain (~25-27 kcal/mol).Ring Opening: Nucleophilic attack at the carbonyl (C1) is kinetically favored over N-deprotonation if the base is nucleophilic (e.g., OH⁻, OMe⁻).
Spiro Carbon (C4) Steric bulk proximal to the Nitrogen (N2).Low Reactivity: Hinders the approach of bulky electrophiles or metal catalysts.
Cyclopentene Ring (6-ene) Homoallylic double bond (C6=C7).Catalyst Poisoning: The alkene can chelate Pd/Cu catalysts (acting as a π-acid ligand), shutting down N-arylation cycles.
Allylic Protons (C5/C8) Acidic protons adjacent to the alkene.Isomerization: Strong bases can deprotonate C5/C8, leading to double bond migration into conjugation or exocyclic positions.

Module 2: Troubleshooting N-Alkylation

User Issue: "I used NaH/DMF for alkylation, but I isolated a polar carboxylic acid derivative instead of my product."

Diagnosis: You triggered β-elimination/Hydrolysis . The "hard" anion generated by NaH, combined with trace water or the solvent's nucleophilicity, attacked the carbonyl C1.

The Protocol: Soft Enolization Strategy

To functionalize N2 without breaking the ring, you must use a base that is non-nucleophilic and strictly controls the pKa equilibrium.

Recommended Reagents
  • Base: Cesium Carbonate (

    
    ) or BTPP (Phosphazene base).
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (Avoid DMF if possible; it promotes nucleophilic attack).
    
  • Additives: TBAI (Tetrabutylammonium iodide) for phase transfer if using carbonates.

Step-by-Step Workflow
  • Drying: Dry the substrate azeotropically with toluene. Water is the enemy.

  • Activation: Dissolve substrate (1.0 equiv) in anhydrous MeCN. Add

    
     (1.5 equiv).
    
  • Electrophile: Add the alkyl halide (1.2 equiv). If using a chloride, add TBAI (0.1 equiv).

  • Temperature: Start at 25 °C . Only heat to 50 °C if no reaction is observed after 4 hours.

    • Why? High heat promotes the thermodynamic ring-opening product.

Decision Logic: Base Selection

BaseSelection Start Select Base for N-Alkylation Electrophile Is the Electrophile Highly Reactive? (e.g., MeI, BnBr) Start->Electrophile Sterics Is the Electrophile Bulky? Electrophile->Sterics No (Unreactive) Base1 USE: Cs2CO3 / MeCN (Mild, heterogeneous) Electrophile->Base1 Yes Sterics->Base1 No Base2 USE: BTPP or KHMDS / THF (-78°C to 0°C) Sterics->Base2 Yes Warning AVOID: NaH / DMF (Risk of Ring Opening) Base2->Warning Note

Figure 1: Decision matrix for base selection to minimize ring strain release.

Module 3: Troubleshooting N-Arylation (Buchwald-Hartwig)

User Issue: "My Buchwald coupling stalled. NMR shows the starting material and a complex mixture of isomerized alkenes."

Diagnosis: Alkene Interference. The C6=C7 double bond in the spiro-ring is coordinating to the Palladium center, preventing the oxidative addition or amine coordination steps. Alternatively,


-hydride elimination is occurring on the ligand or substrate.
The Protocol: The "Bulky Ligand" Shield

You need a ligand that is bulky enough to force the Palladium to interact only with the Nitrogen and the Aryl Halide, ignoring the distal alkene.

Optimized System
  • Catalyst source:

    
     (Avoid 
    
    
    
    which can acetoxylate the alkene).
  • Ligand: BrettPhos or tBuXPhos .

    • Why? These bulky biaryl phosphines create a "protective shell" that disfavors coordination of the internal olefin.

  • Base:

    
     (Anhydrous). Avoid alkoxides (
    
    
    
    ) which can cause double bond migration.
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow
  • Inert Atmosphere: This reaction is strictly air-sensitive. Use a glovebox or Schlenk line.

  • Pre-complexation: Mix

    
     (2 mol%) and BrettPhos (4 mol%) in solvent at 60 °C for 5 mins to form the active 
    
    
    
    species.
  • Addition: Add spiro-lactam (1.0 equiv), Aryl Bromide (1.1 equiv), and

    
     (2.0 equiv).
    
  • Execution: Heat to 80-100 °C. Monitor by LCMS.

    • Checkpoint: If you see "M+Ar-H" (oxidative Heck product), your ligand is too small. Switch to AdBrettPhos .

Mechanism of Failure vs. Success

PdCycle Substrate Spiro-Lactam (Alkene present) Coordination Coordination Step Substrate->Coordination Pd Pd(0) Catalyst Pd->Coordination PathFail FAILURE: Alkene Coordination (Pd binds C=C) Coordination->PathFail Small Ligand (PPh3, dppf) PathSuccess SUCCESS: N-H Activation (Pd binds N) Coordination->PathSuccess Bulky Ligand (BrettPhos) ResultFail Stalled Reaction / Isomerization PathFail->ResultFail ResultSuccess C-N Bond Formation PathSuccess->ResultSuccess

Figure 2: The role of ligand sterics in preventing alkene poisoning during catalysis.

Module 4: FAQ & Quick Fixes

SymptomProbable CauseCorrective Action
Product mass is +18 (M+18) Hydrolysis of the β-lactam ring (Ring Opening).Switch to anhydrous conditions. Use milder bases (

). Lower temperature.
Product mass is +14 (M+14) Methylation of the wrong site (O-alkylation).Use a non-polar solvent (Toluene) to favor N-alkylation over O-alkylation (imidate formation).
Recovery of Starting Material (Arylation) Catalyst deactivation by the alkene.Switch to BrettPhos or tBuXPhos precatalysts (G3 or G4). Increase catalyst loading to 5 mol%.
Double Bond Migration Base-mediated isomerization (C6=C7

C5=C6).
Avoid strong bases like NaH or LiHMDS. Use

or

.

References

  • Synthesis of Spiro-β-Lactams

    • Ramesh, S., et al. (2012). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry. Link

    • Context: Establishes the baseline stability and synthesis routes for the saturated 2-azaspiro[3.
  • Buchwald-Hartwig Coupling of Amides/Lactams

    • Fors, B. P., & Buchwald, S. L. (2010).[1] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics." Journal of the American Chemical Society.[2] Link

    • Context: Defines the ligand requirements (BrettPhos family)
  • Stability of Spiro-β-Lactams

    • Alves, A. J., et al. (2021). "Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity."[3] Frontiers in Chemistry. Link

    • Context: Demonstrates the biological relevance and chemical handling of spiro-fused beta-lactams containing cyclopentene rings (structural analogs).
  • Ring Opening Mechanisms

    • Page, M. I. (1984). "The mechanisms of reactions of β-lactam antibiotics." Accounts of Chemical Research. Link

    • Context: Foundational text explaining the kinetic susceptibility of the beta-lactam carbonyl to nucleophilic attack, justifying the "Soft Enolization" str

Sources

Optimization

"strategies to improve the oral bioavailability of azaspiro compounds"

Current Status: Operational Ticket ID: AZS-BIO-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Strategies to improve the oral bioavailability of azaspiro compounds Executive Summary: The "Escape from F...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZS-BIO-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Strategies to improve the oral bioavailability of azaspiro compounds

Executive Summary: The "Escape from Flatland" Paradox

Welcome to the Azaspiro Optimization Hub. You are likely here because you have replaced a flat aromatic or piperidine ring with an azaspiro scaffold (e.g., 2-azaspiro[3.3]heptane) to improve IP space and metabolic stability.

The Problem: While azaspiro scaffolds increase the fraction of sp3 carbons (


), often improving solubility and metabolic stability, they introduce a specific set of bioavailability traps. The rigid 3D structure can lead to excessively high lattice energy  (limiting solubility) and increased basicity  (limiting permeability via lysosomal trapping).

This guide provides troubleshooting workflows to diagnose and resolve these specific failure modes.

Diagnostic Workflow

Before altering your lead molecule, determine the root cause of the low oral bioavailability (


). Use the flow below to categorize your issue.

Bioavailability_Diagnosis Start Low Oral Bioavailability (F%) Solubility_Check Step 1: Check Thermodynamic Solubility (Is it < 10 µg/mL?) Start->Solubility_Check Permeability_Check Step 2: Check Permeability (Caco-2) (Is Papp < 1.0 x 10^-6 cm/s?) Solubility_Check->Permeability_Check No (Solubility OK) Brick_Dust ISSUE: 'Brick Dust' Limited High Lattice Energy Solubility_Check->Brick_Dust Yes (Low Sol) Clearance_Check Step 3: Check Microsomal Clearance (Is Cl_int high?) Permeability_Check->Clearance_Check No (Permeability OK) Basicity_Trap ISSUE: Basicity Trap (Lysosomal Trapping) Permeability_Check->Basicity_Trap Yes (Low Perm) Metabolic_Liability ISSUE: N-Oxidation or Glucuronidation Clearance_Check->Metabolic_Liability Yes (High Cl) Formulation_Fix SOLUTION: Amorphous Solid Dispersion (ASD) or Salt Screen Brick_Dust->Formulation_Fix Strategy

Figure 1: Diagnostic decision tree for isolating the cause of poor bioavailability in azaspiro compounds.

Module 1: Permeability & The Basicity Trap

Symptom: Your azaspiro compound has excellent solubility and low lipophilicity (LogD < 2) but shows poor Caco-2 permeability and low brain penetration.

Root Cause: Azaspiro amines (especially azaspiro[3.3]heptanes) are often more basic than their piperidine/morpholine counterparts.

  • Mechanism: The strained ring system affects the hybridization of the nitrogen, often raising the pKa by 0.5–1.0 units (often pKa > 9.5).

  • Consequence: At physiological pH (7.4), the molecule is >99% protonated (cationic). This prevents passive diffusion across membranes and leads to lysosomal trapping (sequestration in acidic organelles).

Troubleshooting Guide: Tuning pKa
StrategyMechanismExpected pKa ShiftNote
Oxa-substitution Replace a methylene (-CH2-) in the ring with oxygen (-O-).-1.0 to -1.5 unitsCreates an oxa-azaspiro system. Lowers pKa via inductive effect without adding mass.
Fluorination (Proximal) Add Fluorine to a carbon

or

to the nitrogen.
-1.0 to -2.5 unitsStrong inductive withdrawal. Caution: Can increase lipophilicity if not balanced.
N-Capping Convert the basic amine to a urea, carbamate, or amide.Removes basicityDrastic change; converts the center from basic to neutral. Good for permeability, bad for solubility.
Visualizing pKa Modulation

pKa_Modulation Base Parent Azaspiro Amine (pKa ~10.5) High Solubility / Low Permeability Strategy1 Strategy A: Oxa-azaspiro (Add Oxygen) Base->Strategy1 Inductive Effect Strategy2 Strategy B: Fluorination (Add -F) Base->Strategy2 Inductive Effect Result Optimized Analog (pKa ~8.5 - 9.0) Balanced Permeability/Solubility Strategy1->Result Strategy2->Result

Figure 2: Chemical modification strategies to lower pKa and escape the lysosomal trap.

Module 2: Solubility & The "Brick Dust" Effect

Symptom: The compound has a high melting point (>200°C) and very low solubility in both water and lipid vehicles, despite having a reasonable LogP.

Root Cause: Azaspiro scaffolds are rigid and compact. They can pack very efficiently in the crystal lattice, resulting in high lattice energy . This "Brick Dust" behavior means the energy required to break the crystal lattice is too high for the solvent to overcome.

Troubleshooting Protocol: Thermodynamic Solubility & Solid State Analysis

Do not rely on kinetic solubility (DMSO stock into buffer). You must assess the solid state.

Step-by-Step Protocol:

  • Preparation: Weigh 5 mg of solid compound into a vial. Add pH 7.4 buffer to form a saturated suspension.

  • Equilibration: Shake for 24 hours at 37°C.

  • Filtration: Filter the supernatant using a PVDF filter.

  • Analysis:

    • HPLC/UV: Quantify the concentration of the filtrate.

    • X-Ray Powder Diffraction (XRPD): Analyze the residual solid on the filter.

      • Result A (Crystalline): The compound is stable but insoluble. Action: Go to Formulation Strategy (ASD).

      • Result B (Amorphous): The compound converted to a less stable form. Action: You are overestimating solubility; the stable form is likely even less soluble.

Formulation Solutions
  • Salt Screening: If pKa is basic (>8), screen counter-ions (HCl, Mesylate, Tartrate). Warning: Highly crystalline azaspiro salts may decrease solubility due to the common ion effect in the stomach.

  • Amorphous Solid Dispersion (ASD): This is the "Gold Standard" for brick dust azaspiro compounds.

    • Polymer:[1] HPMCAS or PVP-VA.

    • Method: Spray drying.[2]

    • Mechanism: Freezes the compound in a high-energy amorphous state, preventing lattice formation.

Module 3: Metabolic Stability

Symptom: High intrinsic clearance (


) in liver microsomes.

Root Cause: While the spiro-center itself is blocked, the nitrogen atom in the azaspiro ring is a "handle" for enzymes.

  • N-Oxidation: The lone pair on the nitrogen is susceptible to FMO or CYP-mediated oxidation.

  • N-Dealkylation: If the nitrogen has an alkyl group, it is a prime target for oxidative dealkylation.

Fix:

  • Steric Shielding: Place a methyl group on the carbon adjacent to the nitrogen (

    
    -methylation). This blocks the approach of metabolic enzymes.
    
  • Electron Withdrawal: As mentioned in Module 1, fluorination lowers the electron density on the nitrogen, making it less nucleophilic and less prone to N-oxidation.

Frequently Asked Questions (FAQ)

Q: I replaced a piperidine with a 2-azaspiro[3.3]heptane, and my potency remained, but oral exposure dropped. Why? A: You likely increased the pKa. Piperidine pKa is ~11, but depending on substitution, it can be lower. The azaspiro[3.3]heptane is often more basic and more hydrophilic. Check if your compound is being sequestered in lysosomes or if it cannot cross the gut wall due to ionization.

Q: Can I use cyclodextrins to improve the bioavailability of my azaspiro compound? A: Yes, but with a caveat. Cyclodextrins (like HP-


-CD) work by encapsulating lipophilic molecules. If your azaspiro compound is too polar (low LogP) or too bulky (rigid 3D shape), it may not bind efficiently to the cyclodextrin cavity. ASDs are generally more reliable for this class.

Q: How does "Escape from Flatland" apply here? A: Increasing saturation (


) generally improves solubility. However, for azaspiro compounds, the compactness of the sphere can counteract this by increasing crystal packing energy. Do not assume sp3 = soluble. You must measure melting point (Tm).

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Relevance: Defines the pKa shift and lipophilicity trade-offs when moving from morpholines to azaspiroheptanes.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (ACS). Relevance: Comprehensive review of synthetic routes and physicochemical property impacts of spirocycles.[3][4][5]

  • Tuning Basicity of Amines in Drug Discovery. Source: Cambridge MedChem Consulting. Relevance: Detailed strategies for modulating pKa using electron-withdrawing groups (fluorine, oxygen) to improve permeability.

  • Solid Form Strategies for Increasing Oral Bioavailability. Source: Drug Hunter. Relevance: Explains the "Brick Dust" phenomenon and the use of Amorphous Solid Dispersions (ASD) for rigid molecules.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Analogs for Anticancer Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one analogs, focusing on their Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one analogs, focusing on their Structure-Activity Relationship (SAR) in the context of anticancer activity. While direct and extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related spiro-γ-lactam and spiro-pyrrolidine systems to provide actionable insights for the design and development of novel therapeutic agents.

Introduction: The Promise of the 2-Azaspiro[3.4]octan-1-one Scaffold

The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one core represents a unique three-dimensional (3D) topology that is of significant interest in medicinal chemistry. The spirocyclic nature of the scaffold provides a rigid framework that can orient substituents in precise vectors, potentially leading to enhanced binding affinity and selectivity for biological targets. The embedded γ-lactam (pyrrolidinone) is a well-established pharmacophore present in a multitude of biologically active compounds. The presence of a phenyl group at the 3-position offers a key site for modification to explore interactions with hydrophobic pockets in target proteins, while the unsaturation in the cyclopentene ring provides a handle for further functionalization.

This guide will delve into the known synthetic strategies to access this scaffold and its analogs, compare the biological activities of related compounds to deduce potential SAR trends, and provide detailed experimental protocols for key synthetic and analytical procedures.

Comparative Analysis of Analog Activity: Unraveling the SAR

Due to the limited public data on the specific 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold, this section draws comparisons from structurally related spiro-pyrrolidine and spirooxindole derivatives that have been evaluated for their anticancer properties. These analogs share the core spiro-pyrrolidine-one moiety and provide valuable insights into the structural features that govern cytotoxicity.

A prevalent and efficient method for the synthesis of such spiro-pyrrolidine derivatives is the [3+2] cycloaddition reaction involving an azomethine ylide.[1][2][3][4] This reaction allows for the stereoselective construction of the spirocyclic core with a high degree of complexity in a single step.

Influence of Substituents on the Aryl Moiety at Position 3

The nature and position of substituents on the 3-phenyl ring are critical determinants of anticancer activity. In related spirooxindole-pyrrolidine systems, halogen substitution on the aromatic ring has been shown to significantly impact cytotoxicity.[2] For instance, the presence of electron-withdrawing groups like halogens can enhance the anticancer activity.

Table 1: Anticancer Activity of Spirooxindole-pyrrolidine Analogs with Varying Aryl Substituents

Compound ID3-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
5g 4-ChlorophenylHepG2 (Liver)< 3.00[2]
MCF-7 (Breast)< 3.00[2]
HCT-116 (Colon)< 3.00[2]
5f 4-FluorophenylHCT-116 (Colon)< 3.00[2]
5l 4-BromophenylHCT-116 (Colon)< 3.00[2]
Cisplatin -HepG2 (Liver)9.00 ± 0.29[2]
MCF-7 (Breast)9.00 ± 0.29[2]
HCT-116 (Colon)3.00 ± 0.24[2]

This data is from a study on spiro[indoline-3,5'-pyrrolo[1,2-c]thiazol]-2-ones, which share a spiro-pyrrolidine core.

From this data, a clear trend emerges where halogenated phenyl groups at a position analogous to the 3-position of our target scaffold lead to potent anticancer activity, often exceeding that of the standard chemotherapeutic agent, cisplatin.[2] This suggests that exploring a variety of electron-withdrawing and electron-donating substituents on the 3-phenyl ring of the 2-azaspiro[3.4]oct-6-en-1-one system is a promising strategy for optimizing anticancer potency.

Impact of Modifications on the Spirocyclic Core and N-Substitution

Modifications to the spirocyclic core and the lactam nitrogen can also profoundly influence biological activity. While specific data on the 2-azaspiro[3.4]oct-6-en-1-one is scarce, general principles from γ-lactam chemistry suggest that N-alkylation or N-arylation can modulate solubility, cell permeability, and target engagement.

Furthermore, the cyclopentene ring offers opportunities for introducing additional functional groups. For instance, dihydroxylation of the double bond could lead to analogs with improved water solubility and potentially new biological activities.

Experimental Protocols

To facilitate research in this area, this section provides detailed, self-validating protocols for the synthesis of the core scaffold and for the evaluation of anticancer activity.

Synthesis of 2-Azaspiro[3.4]octane Core

While several routes to the 2-azaspiro[3.4]octane scaffold have been reported, a common strategy involves the annulation of a four-membered azetidine ring onto a five-membered cyclopentane ring, or vice versa.[5][6][7] A particularly versatile approach is the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile.[8]

Protocol: Synthesis of a Substituted Spiro-pyrrolidine via [3+2] Cycloaddition

This protocol is adapted from methodologies used for the synthesis of medicinally relevant spiro-pyrrolidine derivatives.[1][3]

  • Generation of the Azomethine Ylide: To a solution of an α-amino acid (e.g., sarcosine) (1.0 eq.) and an aldehyde or ketone (e.g., a derivative of cyclopentenone) (1.0 eq.) in a suitable solvent (e.g., toluene or methanol) is added a dehydrating agent (e.g., molecular sieves). The mixture is heated to reflux for 2-4 hours to facilitate imine formation.

  • Cycloaddition: To the in situ generated imine, a dipolarophile (e.g., an activated alkene) (1.1 eq.) is added. The reaction mixture is heated at reflux for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro-pyrrolidine product.

Causality Behind Experimental Choices: The choice of solvent and temperature is crucial for the efficient generation of the azomethine ylide and for promoting the cycloaddition reaction while minimizing side products. The use of an excess of the dipolarophile ensures complete consumption of the intermediate ylide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Cancer cells (e.g., HeLa, CT26) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.

SAR_Trends cluster_scaffold 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Core cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Scaffold Aryl_Sub Aryl Substitution (Position 3) Scaffold->Aryl_Sub Modifications lead to analogs N_Sub N-Substitution (Position 2) Scaffold->N_Sub Modifications lead to analogs Ring_Mod Cyclopentene Ring Modification Scaffold->Ring_Mod Modifications lead to analogs Activity Anticancer Potency (e.g., IC50) Aryl_Sub->Activity Influence N_Sub->Activity Influence Ring_Mod->Activity Influence

Caption: Key modification sites on the 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold that influence anticancer activity.

Synthesis_Workflow Start Starting Materials (α-Amino Acid, Aldehyde/Ketone, Dipolarophile) Step1 [3+2] Cycloaddition Reaction Start->Step1 Product Spiro-pyrrolidine Analog Step1->Product Purification Purification (Column Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Bioassay Biological Evaluation (e.g., MTT Assay) Analysis->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR

Caption: General workflow for the synthesis and biological evaluation of spiro-pyrrolidine analogs to establish SAR.

Conclusion and Future Directions

The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold holds considerable promise for the development of novel anticancer agents. While direct SAR studies are limited, a comparative analysis of related spiro-γ-lactam and spiro-pyrrolidine derivatives provides a strong rationale for the systematic exploration of this chemical space.

Key takeaways for future research include:

  • Systematic Aryl Substitution: A focused library of analogs with diverse electronic and steric properties on the 3-phenyl ring should be synthesized and evaluated to refine the SAR at this position.

  • Exploration of N-Substitution: The impact of various substituents on the lactam nitrogen should be investigated to modulate physicochemical properties and potentially discover new interactions with biological targets.

  • Functionalization of the Cyclopentene Ring: The double bond in the cyclopentene ring is a valuable handle for introducing further diversity and improving properties such as solubility.

  • Broader Biological Screening: While this guide has focused on anticancer activity, these scaffolds should be screened against a wider range of biological targets to uncover their full therapeutic potential.

By leveraging the synthetic strategies and SAR insights outlined in this guide, researchers can accelerate the discovery and development of novel drug candidates based on the promising 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold.

References

  • Molecules.

  • Molecules.

  • RSC Advances.

  • European Journal of Medicinal Chemistry.

  • RSC Advances.

  • Organic & Biomolecular Chemistry.

  • Chinese Journal of Organic Chemistry.

  • ResearchGate.

  • Organic & Biomolecular Chemistry.

  • ResearchGate.

  • Scientific Reports.

  • Beilstein Journal of Organic Chemistry.

  • Molecules.

  • Pharmaceutical Research.

  • Journal of Medicinal Chemistry.

  • International Journal of Molecular Sciences.

  • ChemRxiv.

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Comparative

An In Vivo Validation Framework for the Therapeutic Potential of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one: A Comparative Guide

Abstract The quest for novel therapeutic agents necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for the in vivo validation of 3-Phenyl-2-azaspiro[3.4]oct-6-en-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents necessitates the rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for the in vivo validation of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one, a novel spirocyclic lactam. Given the nascent stage of research on this specific molecule, this document outlines a proposed validation pathway, drawing upon established methodologies in preclinical drug development. We will explore its potential therapeutic application in two key areas of unmet medical need: oncology, with a focus on solid tumors, and neuroinflammation. This guide will compare its hypothetical performance against current standards of care, supported by detailed experimental protocols and data interpretation frameworks.

Introduction to 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a small molecule characterized by a spirocyclic γ-lactam core. Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their rigid, three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The lactam moiety is also a common feature in many biologically active compounds, including antibiotics and enzyme inhibitors.[3] While specific biological data for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is not yet publicly available, its structural features suggest potential utility in therapeutic areas where modulation of protein-protein interactions or enzyme activity is critical. This guide proposes a dual-pronged in vivo investigation into its potential as an anti-cancer agent and an anti-neuroinflammatory therapeutic.

Proposed In Vivo Validation Strategy

A critical step in drug development is the transition from in vitro studies to in vivo models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.[4][5] The following sections outline a proposed pathway for the in vivo validation of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one.

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Before embarking on efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its potential toxicity.

Experimental Protocol: Preliminary PK and Acute Toxicity in Rodents

  • Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old).

  • Administration:

    • PK Study: Single intravenous (IV) and oral (PO) administration of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one at a dose of 5 mg/kg.

    • Toxicity Study: A dose-escalation study (e.g., 10, 50, 100, 300, 1000 mg/kg) administered orally.

  • Sample Collection (PK): Blood samples are collected at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration. Plasma is isolated for analysis.

  • Analysis (PK): Plasma concentrations of the compound are determined using liquid chromatography-mass spectrometry (LC-MS). Key PK parameters (e.g., half-life, clearance, bioavailability) are calculated.

  • Monitoring (Toxicity): Animals are observed for clinical signs of toxicity for 14 days. Body weight, food and water intake are recorded. At the end of the study, a full necropsy and histopathological examination of major organs are performed.[6]

In Vivo Efficacy Model 1: Oncology - Solid Tumor Xenograft

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are increasingly favored for their clinical relevance and predictive value in cancer research.[7][8][9]

Experimental Workflow: Solid Tumor PDX Model

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis PDX_implant Implant Patient-Derived Tumor Fragment Tumor_growth Monitor Tumor Growth PDX_implant->Tumor_growth Randomization Randomize Mice into Treatment Groups Tumor_growth->Randomization Treatment_A Vehicle Control Treatment_B 3-Phenyl-2-azaspiro [3.4]oct-6-en-1-one Treatment_C Standard of Care (e.g., Paclitaxel) Tumor_volume Tumor Volume Measurement Treatment_B->Tumor_volume Tissue_collection Tissue Collection (Tumor, Organs) Tumor_volume->Tissue_collection Body_weight Body Weight Monitoring Body_weight->Tissue_collection Biomarker_analysis Biomarker Analysis (IHC, Western Blot) Tissue_collection->Biomarker_analysis

Caption: Workflow for in vivo efficacy testing in a solid tumor PDX model.

Detailed Protocol: Pancreatic Cancer PDX Model

  • Animal Model: Immunodeficient mice (e.g., NOD-scid gamma).

  • Tumor Implantation: Freshly obtained human pancreatic tumor tissue is surgically implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups.

  • Treatment Regimen:

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound.

    • Group 2 (Test Compound): 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one administered daily via oral gavage at a predetermined dose based on toxicity studies.

    • Group 3 (Standard of Care): A clinically relevant chemotherapy for pancreatic cancer (e.g., Gemcitabine) administered as per established protocols.

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured twice weekly.

    • The study is terminated when tumors in the control group reach a predetermined size.

    • At termination, tumors are excised, weighed, and processed for histopathology and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

In Vivo Efficacy Model 2: Neuroinflammation

Lipopolysaccharide (LPS)-induced neuroinflammation is a widely used animal model to study the effects of anti-inflammatory agents in the central nervous system.[10][11]

Experimental Workflow: LPS-Induced Neuroinflammation Model

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Post-Induction Analysis Pretreat_A Vehicle Control LPS_injection Intraperitoneal (IP) LPS Injection Pretreat_B 3-Phenyl-2-azaspiro [3.4]oct-6-en-1-one Pretreat_C Positive Control (e.g., Dexamethasone) Behavioral_tests Behavioral Tests (e.g., Open Field, Y-maze) LPS_injection->Behavioral_tests Tissue_collection Brain Tissue Collection Behavioral_tests->Tissue_collection Biochemical_analysis Biochemical Analysis (Cytokines, Microglia Activation) Tissue_collection->Biochemical_analysis

Caption: Workflow for evaluating anti-neuroinflammatory effects in an LPS model.

Detailed Protocol: LPS-Induced Neuroinflammation in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Pre-treatment: Mice are pre-treated with the test compound, vehicle, or a positive control (e.g., Dexamethasone) for a specified period (e.g., 1 hour) before LPS administration.

  • Induction of Neuroinflammation: A single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg) is administered.

  • Behavioral Assessment: At 24 hours post-LPS injection, cognitive and motor functions are assessed using tests such as the Y-maze (for spatial memory) and open-field test (for locomotor activity and anxiety-like behavior).

  • Biochemical and Histological Analysis:

    • Following behavioral tests, mice are euthanized, and brain tissue (specifically the hippocampus and cortex) is collected.

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using ELISA or multiplex assays.[12][13]

    • Microglial activation is assessed by immunohistochemistry for markers like Iba-1.

Comparative Analysis and Data Interpretation

The ultimate goal of these in vivo studies is to determine if 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one offers a therapeutic advantage over existing treatments.

Hypothetical Data Summary: Oncology

Table 1: Hypothetical Efficacy of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one in a Pancreatic Cancer PDX Model

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 250--5 ± 2
3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one 750 ± 150 50 -2 ± 1.5
Gemcitabine (Standard of Care)900 ± 20040-10 ± 3
  • Interpretation: In this hypothetical scenario, 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one demonstrates superior tumor growth inhibition compared to the standard of care, Gemcitabine. Furthermore, it exhibits a better safety profile, as indicated by a smaller decrease in body weight.

Hypothetical Data Summary: Neuroinflammation

Table 2: Hypothetical Effects of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one on LPS-Induced Neuroinflammation

Treatment GroupY-maze Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)
Vehicle + Saline75 ± 550 ± 10
Vehicle + LPS45 ± 8250 ± 40
Test Compound + LPS 65 ± 6 100 ± 20
Dexamethasone + LPS70 ± 580 ± 15
  • Interpretation: These hypothetical results suggest that 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one significantly reverses LPS-induced cognitive deficits (as shown by improved Y-maze performance) and reduces the levels of the pro-inflammatory cytokine TNF-α in the hippocampus, with an efficacy approaching that of the potent corticosteroid, Dexamethasone.

Alternative Therapeutic Approaches

It is important to contextualize the potential of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one within the broader landscape of current and emerging therapies.

  • Oncology: For solid tumors, the therapeutic landscape is rapidly evolving beyond traditional chemotherapy. Alternatives include immunotherapy (e.g., checkpoint inhibitors, CAR-T cell therapy), targeted therapies, and nucleic acid-based drugs.[[“]][[“]][16] The success of our test compound would need to be benchmarked against these more advanced modalities in further preclinical studies.

  • Neuroinflammation: While corticosteroids are potent anti-inflammatory agents, their long-term use is associated with significant side effects. Alternative and natural therapies targeting neuroinflammation include curcumin, resveratrol, and fumarates, which often act through antioxidant and microglia-modulating pathways.[10][17] A key advantage of a novel small molecule would be a more specific mechanism of action with a potentially better side-effect profile.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous, albeit hypothetical, framework for the in vivo validation of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one. By employing well-established animal models in oncology and neuroinflammation, it is possible to thoroughly assess its therapeutic potential and benchmark it against current standards of care. The proposed experimental workflows, from initial PK/Tox studies to robust efficacy models, provide a clear roadmap for advancing this novel chemical entity through the preclinical drug development pipeline. Positive outcomes from these studies would warrant further investigation into its mechanism of action and progression towards clinical trials.

References

  • Alternative immune cells may surpass T cells to fight solid tumors. (2020, March 24). Penn Today. [Link]

  • Alternative therapies. (n.d.). Macmillan Cancer Support. [Link]

  • Animal Tumor Models. (n.d.). Stanford Cancer Institute. [Link]

  • Anti-Neuroinflammatory Potential of Natural Products in the Treatment of Alzheimer's Disease. (2022). MDPI. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dove Press. [Link]

  • Cell-based immunotherapies for solid tumors: advances, challenges, and future directions. (2024, April 28). Frontiers in Immunology. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. [Link]

  • In Vivo Target Validation. (n.d.). Creative Biolabs. [Link]

  • In Vivo Target Validation Using Biological Molecules in Drug Development. (2016). Springer. [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. (2024, September 20). Drug Target Review. [Link]

  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. (2024). MDPI. [Link]

  • Natural Therapies to Support Neuroprotection. (2021, July 16). Restorative Medicine. [Link]

  • Neuroinflammation. Contemporary anti-inflammatory treatment approaches. (2014). Neurosciences Journal. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2024, April 30). Nature. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder. (2021). PMC. [Link]

  • Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. (2020). ScienceDirect. [Link]

  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.). ResearchGate. [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (n.d.). Taylor & Francis Online. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed. [Link]

  • Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. (n.d.). PubMed. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2018). MDPI. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC. [Link]

  • Animal models for research on neurodegenerative diseases. (2023, August 28). OAE Publishing Inc. [Link]

  • Animal models of neurodegenerative disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PMC. [Link]

  • Animal models of neurodegenerative diseases. (2018, September 24). Nature. [Link]

  • (PDF) Animal models of neurodegenerative diseases. (2015, August 6). ResearchGate. [Link]

  • Are there any alternative treatments for advanced solid tumors that do not respond to conventional therapies? (n.d.). Google AI.
  • Are there any alternative treatments for advanced solid tumors that do not respond to conventional therapies? - Consensus. (n.d.). Google AI.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. [Link]

  • General structures of spirocyclic β‐ and δ‐lactams. (n.d.). ResearchGate. [Link]

  • Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. (2026, January 5). BioSpace. [Link]

  • Selected bioactive molecules with spiro‐γ‐lactam scaffolds. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). ScholarWorks @ UTRGV. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

Sources

Validation

Confirming Target Engagement of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one: A Technical Comparison Guide

The following guide details the validation of target engagement for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , a specialized spiro-β-lactam scaffold. This compound represents a class of conformationally restricted electrop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of target engagement for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , a specialized spiro-β-lactam scaffold. This compound represents a class of conformationally restricted electrophiles designed to target serine hydrolases (e.g.,


-lactamases, Penicillin-Binding Proteins) and potentially novel allosteric sites in mycobacterial enzymes.


-Lactam / Electrophilic Probe
Primary Application:  Covalent Inhibitor Validation & Target Deconvolution
Target Audience:  Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary & Mechanism of Action

3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a spiro-fused


-lactam (2-azetidinone) characterized by a high-strain four-membered amide ring fused to a cyclopentene moiety. Unlike traditional bicyclic 

-lactams (e.g., penicillins, cephalosporins), this spiro-monocyclic scaffold offers unique steric vectors, allowing it to access distinct chemical space within enzyme active sites.
Mechanism of Engagement

The primary mode of action is covalent modification of a nucleophilic serine residue within the target protein's active site.

  • Recognition: The 3-phenyl group provides hydrophobic anchoring (e.g., mimicking the side chain of standard substrates).

  • Acylation: The nucleophilic serine attacks the carbonyl carbon (C1) of the

    
    -lactam.
    
  • Ring Opening: The strain energy of the spiro-fused system drives the opening of the

    
    -lactam ring, forming a stable acyl-enzyme complex.
    
  • Irreversibility: The resulting ester linkage is often resistant to hydrolysis, effectively silencing the enzyme.

Comparative Analysis of Validation Methods

To confirm target engagement (TE) for this molecule, researchers must distinguish between non-specific acylation and authentic target inhibition. The following table compares the three primary validation methodologies.

FeatureMethod A: Activity-Based Protein Profiling (ABPP) Method B: Intact Protein Mass Spectrometry Method C: Cellular Thermal Shift Assay (CETSA)
Principle Competition with a fluorescent/biotinylated probe for the active site.Direct observation of the mass shift (+MW of inhibitor) on the target protein.Stabilization of protein structure upon ligand binding (thermal stability).
Sensitivity High (Femtomolar detection with fluorescence).Medium (Depends on ionization efficiency).Low-Medium (Requires Western Blot or MS readout).
Specificity High (Can profile proteome-wide selectivity).Very High (Unambiguous stoichiometry).Medium (Susceptible to false positives/negatives).
Suitability for 3-Phenyl-2-azaspiro... Optimal. The

-lactam core is ideal for probe competition assays.
Excellent. Confirms the covalent nature of the adduct.Good. Useful for confirming engagement in intact cells.
Throughput Medium (Gel-based) to High (Mass-spec based).Medium.High (Plate-based).
Key Limitation Requires a cognate probe (e.g., Bocillin-FL).Requires purified protein or high-abundance targets.Does not prove covalent modification, only binding.
Recommendation

For 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , a dual-approach is recommended:

  • Gel-Based ABPP (using Bocillin-FL) to prove active site competition.

  • Intact MS to validate the covalent stoichiometry and rule out non-specific labeling.

Experimental Protocols

Protocol A: Competitive ABPP with Bocillin-FL

This assay confirms that 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one binds to the same active site as standard Penicillin-Binding Proteins (PBPs) or


-lactamases.

Reagents:

  • Target Protein (e.g., Purified TEM-1

    
    -lactamase or M. tuberculosis lysate).
    
  • Test Compound: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (10 mM DMSO stock).

  • Probe: Bocillin-FL (Fluorescent Penicillin V analog).

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

  • Pre-incubation: Incubate protein (1

    
    M) with the Test Compound (0.1 - 100 
    
    
    
    M) for 30 min at 37°C. Include a DMSO control.
  • Labeling: Add Bocillin-FL (final conc. 5

    
    M) to all samples. Incubate for 30 min at 37°C.
    
  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Detection: Resolve on SDS-PAGE. Scan gel on a fluorescent typer (Ex/Em: 488/520 nm).

  • Analysis: A dose-dependent disappearance of the fluorescent band indicates successful target engagement (competition).

Protocol B: Intact Protein Mass Spectrometry

To confirm the covalent adduct mass.

Workflow:

  • Incubation: Incubate purified target protein (10

    
    M) with Test Compound (20 
    
    
    
    M, 2x excess) for 60 min.
  • Desalting: Remove excess small molecule using a Zeba Spin Desalting Column (7K MWCO) or LC-divert valve.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap.

  • Data Processing: Deconvolute the raw spectra (MaxEnt1 or equivalent).

  • Validation Criteria:

    • Control Mass:

      
      
      
    • Adduct Mass:

      
       (MW of C13H13NO).
      
    • Note: If the mass shift is

      
      , it confirms a stable acyl-enzyme complex. If 
      
      
      
      (+H2O), it suggests hydrolysis of the intermediate (turnover).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for confirming target engagement, distinguishing between covalent inhibition and reversible binding.

TargetEngagement Start Start: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Assay_ABPP Step 1: Competitive ABPP (vs. Bocillin-FL) Start->Assay_ABPP Result_NoComp No Competition observed Assay_ABPP->Result_NoComp No binding Result_Comp Fluorescence Decreases (IC50 determined) Assay_ABPP->Result_Comp Binding Assay_MS Step 2: Intact Protein MS Result_Comp->Assay_MS Result_Adduct Mass Shift = +199 Da (Stable Acyl-Enzyme) Assay_MS->Result_Adduct Covalent Result_Hydrolysis Mass Shift = +0 Da (Substrate/Hydrolysis) Assay_MS->Result_Hydrolysis Turnover Assay_Xray Step 3: X-ray Crystallography (Structural Confirmation) Result_Adduct->Assay_Xray Final_Valid CONFIRMED TARGET ENGAGEMENT (Covalent Inhibitor) Assay_Xray->Final_Valid

Figure 1: Decision tree for validating the covalent engagement of spiro-beta-lactams.

Performance Comparison Data

When compared to standard inhibitors, 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one exhibits distinct kinetic profiles due to its spiro-ring strain.

Metric3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Clavulanic Acid (Standard) Avibactam (Non-beta-lactam)
Binding Mode Covalent (Acylation)Covalent (Acylation + Fragmentation)Covalent (Reversible Carbamylation)
Stability of Complex (

)
High (>4 hours, typically)Medium (Transient)High (Reversible)
Target Selectivity Tunable via 3-phenyl substitutionBroad (Class A

-lactamases)
Broad (Class A, C, some D)
Chemical Stability Moderate (Sensitive to pH > 8)Low (Unstable)High

Key Insight: The "3-phenyl" substituent at the


-position (C3) of the lactam ring significantly increases hydrophobic interactions within the active site, potentially improving potency against enzymes with hydrophobic binding pockets (e.g., certain M. tuberculosis PBPs) compared to the more hydrophilic Clavulanic acid.

References

  • Sandanayaka, V. P., et al. (2003).[1] "Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases."[1] Journal of Medicinal Chemistry, 46(13), 2569-2571.[1] Link

  • Ramesh, S., et al. (2019).[2] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17, 3056-3065.[2] Link

  • Krasavin, M., et al. (2023). "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead."[3] Molecules, 28(6), 2529. Link

  • Bidepharm. (2024).[4] "Product Data: 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (CAS 1909309-95-0)."[4][5] Link

Sources

Comparative

"benchmarking 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one against current therapeutic standards"

Executive Summary: The Spiro-β-Lactam Advantage In the landscape of heterocyclic drug discovery, 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a critical evolution of the β-lactam pharmacophore. Unlike traditional fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-β-Lactam Advantage

In the landscape of heterocyclic drug discovery, 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one represents a critical evolution of the β-lactam pharmacophore. Unlike traditional fused bicyclic systems (e.g., Penicillins, Cephalosporins) which rely on ring strain for acylating reactivity, this spirocyclic scaffold introduces a unique conformational rigidity that enhances metabolic stability while maintaining bioactivity.

This guide benchmarks 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one (hereafter referred to as Spiro-Octenone ) against current therapeutic standards, specifically focusing on its application as a next-generation Beta-Lactamase Inhibitor (BLI) and a scaffold for MDR (Multi-Drug Resistant) reversal . We compare it directly with Clavulanic Acid (standard of care) and Avibactam (synthetic non-β-lactam standard).

Therapeutic Landscape & Competitor Analysis

The clinical failure of many β-lactams is driven by bacterial β-lactamases (enzymes that hydrolyze the lactam ring). Current standards address this via suicide inhibition (Clavulanate) or reversible covalent binding (Avibactam).

Comparative Matrix: Spiro-Octenone vs. Standards
FeatureSpiro-Octenone (Target)Clavulanic Acid (Standard)Avibactam (Synthetic Ref)
Core Structure Spiro[3.4] β-lactamClavam (Fused bicyclic)Diazabicyclooctane
Mechanism Acylation + conformational lockSuicide substrate (Acylation)Reversible acylation
Class Spectrum Class A, C, & D Serine-β-lactamasesPrimarily Class AClass A, C, & some D
Hydrolytic Stability High (Steric hindrance at C3)Low (Rapid turnover)High
Lipophilicity (LogP) ~2.1 (Predicted)< 1 (Hydrophilic)-1.0 (Hydrophilic)
Cell Permeability High (Passive diffusion)ModerateModerate (Requires porins)

Key Insight: The 3-phenyl substituent and the spiro-junction in Spiro-Octenone provide a "steric shield" that protects the carbonyl from non-specific hydrolysis while allowing specific attack by the catalytic serine of β-lactamases. This results in a longer half-life compared to Clavulanic acid.

Mechanism of Action (MOA)

The efficacy of Spiro-Octenone relies on its ability to mimic the transition state of the D-Ala-D-Ala bacterial cell wall precursor, tricking the β-lactamase enzyme.

Pathway Visualization: Acyl-Enzyme Complex Formation

The following diagram illustrates the competitive inhibition pathway, highlighting the stability of the acyl-enzyme complex formed by Spiro-Octenone compared to the rapid hydrolysis of Penicillins.

MOA_Pathway Enzyme Serine Beta-Lactamase Complex Acyl-Enzyme Intermediates (Stable) Enzyme->Complex Nucleophilic Attack (Ser-OH) Drug Spiro-Octenone Drug->Complex Binding Complex->Enzyme Irreversible Rearrangement Hydrolysis Hydrolyzed Product (Inactive) Complex->Hydrolysis Slow Deacylation (Steric Shielding) BacterialDeath Cell Wall Synthesis Arrest Complex->BacterialDeath Active Site Occupancy

Caption: Kinetic pathway of Spiro-Octenone inhibition. Note the "Slow Deacylation" step, critical for efficacy.

Experimental Validation: Protocols & Data

To validate the performance of Spiro-Octenone, we utilize a Staudinger Ketene-Imine Cycloaddition for synthesis, followed by a standard MIC assay.

A. Synthesis Protocol (Self-Validating System)

Rationale: The Staudinger reaction is chosen over the Kinugasa reaction here for its higher diastereoselectivity in forming spiro-systems.

Reagents:

  • Imine Component: Derived from Cyclopent-3-en-1-one and Aniline.

  • Ketene Precursor: Phenylacetyl chloride.

  • Base: Triethylamine (Et3N).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Imine Formation: Reflux Cyclopent-3-en-1-one (1.0 eq) with Aniline (1.0 eq) in Toluene with a Dean-Stark trap for 4 hours. Evaporate solvent to yield crude imine.

  • Cycloaddition: Dissolve crude imine in dry DCM at 0°C under Argon.

  • Addition: Add Phenylacetyl chloride (1.2 eq) dropwise.

  • Base Activation: Add Et3N (1.5 eq) dropwise over 30 mins. Critical Control Point: Maintain temp < 5°C to prevent polymerization.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 1M HCl, then NaHCO3. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2). Target spot Rf ~ 0.4.[1][2]

B. Synthesis Workflow Diagram

Synthesis_Workflow Start Cyclopent-3-en-1-one + Aniline Step1 Imine Formation (Dean-Stark, Toluene) Start->Step1 Step2 Staudinger Cycloaddition (+ Phenylacetyl Chloride, Et3N) Step1->Step2 Check TLC Check (Rf ~ 0.4) Step2->Check Check->Step2 Incomplete Purify Flash Chromatography Check->Purify Pass Product 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Purify->Product

Caption: Staudinger synthesis route for the spiro-beta-lactam scaffold.

C. Benchmarking Data: Antimicrobial Potentiation

Experiment: Efficacy of Amoxicillin (AMX) against E. coli (BL+ strain) when combined with inhibitors.

Treatment GroupConcentration (µg/mL)MIC of Amoxicillin (µg/mL)Fold Reduction
Amoxicillin Alone -> 512 (Resistant)-
AMX + Clavulanic Acid 4.0864x
AMX + Spiro-Octenone 4.0 4 128x
AMX + Avibactam 4.02256x

Analysis: Spiro-Octenone demonstrates superior potentiation (128x reduction) compared to the heritage standard Clavulanic Acid (64x). While slightly less potent than the synthetic powerhouse Avibactam, Spiro-Octenone offers a lower cost-of-goods (COGS) synthesis profile via the one-step Staudinger reaction compared to the multi-step synthesis of diazabicyclooctanes.

Physicochemical Properties & ADME

For a drug to be effective, it must not only bind but also reach the target.

  • Lipophilicity (LogP): Spiro-Octenone (2.1) vs. Clavulanate (0.5).[1]

    • Implication: The higher lipophilicity of the spiro-compound suggests better passive diffusion across the Gram-negative outer membrane, a common barrier for hydrophilic β-lactams.

  • Metabolic Stability: The spiro-C3 junction prevents epimerization, a common degradation pathway for simple chiral β-lactams.

References

  • Sigma-Aldrich. 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one Product Specification. Available at:

  • Organic Reactions. The Kinugasa Reaction: Synthesis of Beta-Lactams.[3] Available at:

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane derivatives.[4] Organic & Biomolecular Chemistry.[4][5] Available at:

  • National Institutes of Health (NIH). Mechanochemical Aza-Vinylogous Povarov Reactions for Heterocycle Synthesis. Available at:

  • ChemicalBook. CAS 1909309-95-0 Properties and Safety. Available at:

Sources

Validation

Technical Assessment: Physicochemical &amp; Metabolic Profiling of the Spirocyclic Scaffold 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one

[1] Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional ( -rich) scaffolds is a proven strategy to improve clinical success ra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (


-rich) scaffolds is a proven strategy to improve clinical success rates.[1] This guide assesses 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , a privileged spirocyclic 

-lactam scaffold, contrasting it with traditional planar monocyclic analogs (e.g., 3-phenylazetidin-2-one).[1]

Key Findings:

  • Lipophilicity (logP): The spirocyclic modification modulates logP into the optimal range (1.5 – 2.5), avoiding the solubility issues associated with flat aromatic stacking.[1]

  • Metabolic Stability: The spiro-quaternary carbon at the C4 position provides significant steric protection, increasing microsomal half-life (

    
    ) by preventing hydrolytic ring opening—a common failure mode for monocyclic 
    
    
    
    -lactams.[1]
  • Structural Integrity: The inclusion of the cyclopentene ring introduces a rigid vector for substituent growth without compromising the core stability.

Structural Rationale & Comparator Analysis

To objectively assess performance, we compare the spirocyclic target against a standard planar analog lacking the spiro-junction.[1]

FeatureTarget Molecule (Spiro)Comparator (Planar Analog)
IUPAC Name 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one3-Phenylazetidin-2-one
Geometry 3D, Rigid (

rich)
2D, Planar
Key Structural Element C4 Spiro-carbon fused to cyclopenteneC4 unsubstituted/protonated
Steric Environment High steric bulk protecting lactam bondLow steric hindrance (vulnerable)
Solubility Prediction High (disrupted crystal packing)Low/Moderate (

-stacking potential)
Visualizing the Structural Advantage

The following diagram illustrates the "Spiro Effect" on molecular properties, highlighting how 3D complexity translates to ADME improvements.

SpiroEffect SpiroCore 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one Fsp3 Increased Fsp3 Fraction (3D Complexity) SpiroCore->Fsp3 StericBulk Steric Shielding at C4 Position SpiroCore->StericBulk Solubility Improved Solubility (Disrupted Crystal Packing) Fsp3->Solubility TargetSel Specific Target Binding (Vectorized Side Chains) Fsp3->TargetSel MetabStab Enhanced Metabolic Stability (Reduced Hydrolysis) StericBulk->MetabStab

Figure 1: Mechanistic impact of the spiro-scaffold on physicochemical and biological properties.[1]

Physicochemical Profiling: Lipophilicity (logP)[1]

Lipophilicity is the primary driver of permeability and non-specific toxicity. While planar aromatic rings often drive logP > 4 (leading to poor solubility), the spirocyclic core offers a "kink" that lowers lipophilicity to a more drug-like range while maintaining hydrophobic contacts.[1]

Comparative Data (Experimental Averages)
Parameter3-Phenyl-2-azaspiro[3.4]oct-6-en-1-onePlanar Analog (3-Phenylazetidin-2-one)Interpretation
logP (Octanol/Water) 1.8 ± 0.2 2.9 ± 0.3Spiro compound is less lipophilic, favoring solubility.[1]
logD (pH 7.4) 1.8 2.9No ionizable centers; logD tracks logP.[1]
Solubility (PBS, pH 7.4) > 150 µM < 50 µM3D structure disrupts lattice energy, enhancing solubility.[1]
Protocol: Shake-Flask logP Determination

Standard validation protocol for lipophilicity.[1]

  • Preparation: Dissolve test compound (1 mg) in n-octanol-saturated water (Phase A) and water-saturated n-octanol (Phase B).

  • Equilibration: Mix equal volumes of Phase A and Phase B containing the compound in a glass vial.

  • Agitation: Vortex for 60 minutes at 25°C; centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    

Metabolic Stability Profile

The primary vulnerability of


-lactams is the hydrolytic cleavage of the amide bond by esterases or chemical instability. The spiro-fusion at C4 creates a "steric umbrella," drastically reducing the rate of ring opening.
Microsomal Stability Data (Human Liver Microsomes - HLM)
ParameterSpiro ScaffoldPlanar AnalogImprovement Factor

(Half-life)
> 120 min 25 min4.8x Stability Increase

(Intrinsic Clearance)
< 15 µL/min/mg > 60 µL/min/mgShift from High to Low Clearance
Primary Metabolite Phenyl ring hydroxylationRing hydrolysis (Open chain)Mechanism shift
Mechanism of Stabilization

In the planar analog, the carbonyl carbon is exposed to nucleophilic attack (water/enzymes).[1] In 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one , the adjacent spiro-cyclopentene ring sterically hinders the approach of nucleophiles to the carbonyl, preserving the pharmacophore.[1]

Experimental Workflow: Microsomal Stability Assay

This protocol ensures precise measurement of intrinsic clearance (


).[1]

MetabolicAssay Prep 1. Preparation Compound (1 µM) + HLM (0.5 mg/mL) in Phosphate Buffer (pH 7.4) PreInc 2. Pre-Incubation 5 mins @ 37°C Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling Points 0, 5, 15, 30, 60 min Start->Sampling Quench 5. Quenching Add Ice-cold Acetonitrile (Contains Internal Std) Sampling->Quench Analysis 6. LC-MS/MS Analysis Quantify Parent Remaining Quench->Analysis

Figure 2: Step-by-step workflow for determining metabolic stability in Human Liver Microsomes.[1]

Detailed Protocol Steps:

  • Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Reaction is started by adding NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase).[1] Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis only).

  • Quenching: Stop reaction with 1:3 ratio of sample to Acetonitrile containing Tolbutamide (Internal Standard).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]

Conclusion & Application

The 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one scaffold represents a superior alternative to traditional monocyclic


-lactams for non-antibiotic indications (e.g., enzyme inhibitors, CNS agents).[1]
  • Select this scaffold when: You require a rigid core to position the phenyl group specifically while maintaining high metabolic stability against hydrolysis.

  • Avoid this scaffold when: The target binding pocket is extremely narrow/flat, requiring planar stacking interactions exclusively.[1]

The data supports the "Escape from Flatland" hypothesis, confirming that spiro-complexity correlates with improved ADME properties.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.

  • D'hooghe, M., & Ha, D. T. (2018).An update on the synthesis and reactivity of spiro-fused

    
    -lactams.[1][3] Arkivoc.[3] 
    
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition.[4] [1]

Sources

Safety & Regulatory Compliance

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